2-Chloro-3,4-difluorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,4-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEOUORGNJUNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434124 | |
| Record name | 2-Chloro-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150444-93-2 | |
| Record name | 2-Chloro-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2-Chloro-3,4-difluorobenzoic acid, a potentially valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct synthetic routes in published literature for this specific isomer, this document provides a well-reasoned, two-step approach starting from 1-chloro-2,3-difluorobenzene. The methodology is based on the principles of directed ortho-lithiation, a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic rings.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a two-step sequence involving the directed ortho-lithiation of 1-chloro-2,3-difluorobenzene, followed by carboxylation of the resulting aryllithium intermediate with carbon dioxide. The regioselectivity of the lithiation step is directed by the fluorine atom at the 3-position, which is a more potent directing group than the chlorine atom.
Scheme 1: Overall Reaction
Experimental Protocols
The following is a detailed experimental protocol for the proposed synthesis of this compound.
Step 1: Directed ortho-Lithiation of 1-chloro-2,3-difluorobenzene
Materials:
-
1-chloro-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is charged with 1-chloro-2,3-difluorobenzene (1.0 eq) and anhydrous THF (concentration of ~0.2-0.5 M).
-
Addition of TMEDA: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq) is added to the solution via syringe. The reaction mixture is then cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.2 eq) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be indicated by a color change.
-
Carboxylation: The reaction flask is opened to a positive pressure of argon or nitrogen, and freshly crushed, dry solid carbon dioxide is added in small portions until the exothermic reaction subsides. Alternatively, a stream of dry CO₂ gas can be bubbled through the solution. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of ~1-2 with concentrated hydrochloric acid.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. The yield is an estimate based on similar ortho-lithiation and carboxylation reactions of halogenated aromatic compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Reagents | Estimated Yield (%) | Physical State |
| This compound | C₇H₃ClF₂O₂ | 192.55 | 1-chloro-2,3-difluorobenzene | 1. n-BuLi, TMEDA2. CO₂ | 70-85 | White to off-white solid |
Mandatory Visualization
The following diagram illustrates the logical workflow of the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
An In-depth Technical Guide to 2-Chloro-3,4-difluorobenzoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-3,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its structural features, particularly the presence of chlorine and fluorine atoms, make it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a general synthetic workflow, and its applications in research and development.
Chemical Identity and Structure
This compound is identified by its unique CAS number and molecular structure.
-
Structure:
(Note: This is a placeholder for the actual chemical structure image.)
The structure consists of a benzoic acid core substituted with a chlorine atom at the ortho-position (C2) and two fluorine atoms at the meta- (C3) and para- (C4) positions relative to the carboxylic acid group.
Physicochemical and Predicted Properties
The properties of this compound are essential for its handling, storage, and application in synthetic chemistry. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Weight | 192.55 g/mol | [5][6][7] |
| Exact Mass | 191.978958 u | [3] |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 277.9 ± 35.0 °C | [3] |
| Flash Point (Predicted) | 121.9 ± 25.9 °C | [3] |
| Polar Surface Area (PSA) | 37.3 Ų | [3] |
| LogP (XLogP3) | 2.3 | [3] |
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the industrial-scale synthesis of this compound is not publicly detailed, general synthetic routes for halogenated benzoic acids are well-established. These methods often involve multi-step processes starting from simpler, commercially available precursors. A generalized workflow is presented below.
General Synthetic Workflow
The synthesis of substituted benzoic acids can often be achieved through the oxidation of a corresponding substituted toluene or via a Sandmeyer-type reaction from a substituted aniline. The diagram below illustrates a conceptual workflow for producing a polysubstituted benzoic acid like the target compound.
Caption: Conceptual workflow for the synthesis of this compound.
Example Experimental Protocol: Synthesis of a Related Compound (2-Chloro-4-fluorobenzoic acid)
This protocol, adapted from the synthesis of a structurally similar compound, provides insight into the potential reagents and conditions.[8][9]
Reaction: Oxidation of 2-chloro-4-fluorotoluene to 2-Chloro-4-fluorobenzoic acid.[8]
Materials:
-
2-chloro-4-fluorotoluene
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
tert-butyl hydroperoxide
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid
-
Oxygen (O₂)
-
Ice water
Procedure:
-
A high-pressure autoclave is charged with 2-chloro-4-fluorotoluene (0.393 mol), glacial acetic acid (240 mL), Co(OAc)₂·4H₂O (1.20 mmol), Mn(OAc)₂·4H₂O (1.22 mmol), tert-butyl hydroperoxide (4.10 mmol), and 48% HBr (600 mg).[8]
-
The autoclave is pressurized with oxygen to 300 psi.[8]
-
The mixture is heated to 130-160°C and stirred for 3 hours.[8]
-
After the reaction, the mixture is cooled and poured into ice water (250 mL) to precipitate the product.[8]
-
The resulting white solid is collected by suction filtration, washed with water, and dried in a vacuum oven.[8]
Applications in Research and Drug Development
Halogenated benzoic acids are vital intermediates in the synthesis of complex organic molecules.
-
Pharmaceutical Intermediates: this compound is a precursor for creating more complex molecular scaffolds. Fluorinated aromatic compounds are widely used in medicine due to their enhanced stability and biological activity.[8] The unique substitution pattern of this molecule can be leveraged to synthesize novel active pharmaceutical ingredients (APIs). For instance, related structures are key intermediates for antimicrobial 3-quinolinecarboxylic acid drugs.[10]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound can be used to develop new pesticides and herbicides.[8]
-
Fine Chemicals: It serves as a versatile reagent in the broader fine chemical industry.[8]
-
Modulation of Molecular Properties: The introduction of fluorine atoms into a molecule can increase its metabolic stability, improve membrane permeability, and alter its binding affinity to biological targets.[1][2] This makes fluorinated building blocks highly sought after in modern drug discovery programs.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety.
-
Hazard Statements: The compound is associated with the following GHS hazard statements:
-
Precautionary Measures:
-
Storage:
Conclusion
This compound (CAS: 150444-93-2) is a specialized chemical intermediate with significant potential for researchers in drug development and materials science. Its polysubstituted aromatic structure provides a unique scaffold for synthesizing novel compounds with tailored properties. Understanding its chemical characteristics, synthetic accessibility, and safety protocols is essential for its effective and safe utilization in a research and development setting.
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 150444-93-2 [amp.chemicalbook.com]
- 5. This compound - CAS:150444-93-2 - Abovchem [abovchem.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound - CAS:150444-93-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. guidechem.com [guidechem.com]
- 9. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Solubility of 2-Chloro-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its solubility in different solvents is a critical physicochemical parameter that influences reaction kinetics, crystallization, purification processes, and formulation development. Understanding the solubility profile of this compound is essential for optimizing synthetic routes and ensuring the quality and efficacy of the final products. This technical guide outlines the standard methodologies for experimentally determining the solubility of this compound and provides a structure for the systematic recording and presentation of the resulting data.
Quantitative Solubility Data
While specific data for this compound is not available, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to measure solubility at various temperatures to understand the thermodynamic properties of the dissolution process.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |
| Water | |||||
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Toluene | |||||
| Acetonitrile | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
The solubility of a solid compound in a liquid solvent can be determined by various methods. The choice of method depends on the properties of the solute and solvent, the required accuracy, and the available equipment. The following are common and reliable methods for determining the solubility of substituted benzoic acids.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for solubility determination. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the chosen solvent in a sealed container, such as a screw-cap vial or a jacketed reaction vessel.
-
Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a magnetic stirrer, an orbital shaker, or a thermostatically controlled water bath. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a syringe filter (e.g., 0.45 µm PTFE) or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation and Mass Determination: A precisely measured volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solid is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per a given volume or mass of the solvent.
Titrimetric Method
For acidic compounds like this compound, the titrimetric method can be a highly accurate way to determine its concentration in a saturated solution.
Methodology:
-
Preparation of Saturated Solution and Phase Separation: A saturated solution is prepared and the undissolved solid is removed as described in the gravimetric method.
-
Sampling and Dilution: A precise volume of the clear, saturated solution is withdrawn and, if necessary, diluted with a suitable solvent to a concentration appropriate for titration.
-
Titration: The solution of this compound is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
Calculation: The molar concentration of the acid in the saturated solution is calculated from the volume and concentration of the titrant used. This can then be converted to other units of solubility (e.g., g/100 mL).
General Experimental Workflow for Solubility Determination
Representative Synthetic Pathway
While the primary focus of this guide is solubility, understanding the synthetic origin of this compound is valuable for researchers, as impurities from the synthesis can affect solubility measurements. Below is a representative synthetic scheme for a similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which illustrates a common synthetic logic for such molecules.
Conclusion
The solubility of this compound in common solvents is a fundamental property that is crucial for its effective use in research and development. Although comprehensive quantitative data is not currently available in the public domain, this guide provides researchers with the necessary experimental protocols to determine this data independently. By following the detailed gravimetric or titrimetric methods, scientists can generate reliable and accurate solubility profiles. The provided data table template will aid in the systematic recording of these findings, which will be invaluable for optimizing synthetic processes, developing purification strategies, and formulating new products containing this important chemical intermediate. It is recommended that researchers carefully control experimental variables, particularly temperature, and validate their chosen analytical method to ensure the accuracy of their results.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3,4-difluorobenzoic acid. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide leverages spectral data from structurally analogous compounds to provide reliable predictions. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for similar aromatic carboxylic acids.
Chemical Structure and Atom Numbering
The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectral analysis. This numbering is crucial for assigning specific NMR signals to the corresponding nuclei within the molecule.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the two aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, as well as the carboxylic acid group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H5 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9, ⁴J(H5-F4) ≈ 6-7 |
| H6 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8-9, ⁵J(H6-F4) ≈ 1-2 |
| COOH | > 12 | Broad singlet (br s) | - |
-
H5 and H6: These aromatic protons are adjacent to each other, leading to a strong ortho-coupling (³J). Additionally, H5 will exhibit a smaller coupling to the fluorine atom at position 4 (⁴J), and H6 will have a very small coupling to the same fluorine (⁵J), resulting in doublet of doublets for both signals. The electron-withdrawing nature of the adjacent halogens and the carboxylic acid group will shift these protons downfield.
-
COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very low field, often above 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached substituents. The carbon atoms bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected ¹J(C-F) (Hz) |
| C1 | ~130 | Singlet | - |
| C2 | ~135 | Singlet | - |
| C3 | ~150 | Doublet (d) | ~250 |
| C4 | ~155 | Doublet (d) | ~255 |
| C5 | ~120 | Singlet | - |
| C6 | ~128 | Singlet | - |
| COOH | ~165 | Singlet | - |
-
C3 and C4: These carbons are directly attached to highly electronegative fluorine atoms, causing a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹J(C-F)).
-
C1, C2, C5, C6: These aromatic carbons will have chemical shifts in the typical aromatic region, influenced by the positions of the chloro, fluoro, and carboxyl groups.
-
COOH: The carboxylic acid carbon is also significantly deshielded and appears in the downfield region of the spectrum.
Experimental Protocols
Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of aromatic carboxylic acids like this compound.[1][2]
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and minimize proton exchange of the acidic proton.[1]
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096, as ¹³C is a less sensitive nucleus.
-
Temperature: 298 K.
Logical Workflow for Spectral Analysis
The process of analyzing NMR spectra to confirm a chemical structure follows a logical progression.
Caption: A logical workflow for the acquisition and analysis of NMR spectra.
This comprehensive guide provides a robust framework for understanding and obtaining the ¹H and ¹³C NMR spectra of this compound. The predictive data, coupled with the detailed experimental protocol, serves as a valuable resource for researchers in the fields of chemical synthesis and drug development.
References
starting materials for 2-Chloro-3,4-difluorobenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic pathways for 2-Chloro-3,4-difluorobenzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document outlines the common starting materials, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the sequential introduction of the chloro and carboxyl functional groups onto a difluorinated benzene ring. The most common and logical starting materials include 1,2-difluorobenzene and 3,4-difluoroaniline. This guide will focus on a plausible and well-documented approach starting from 1,2-difluorobenzene.
The general workflow for this synthesis involves the initial chlorination of 1,2-difluorobenzene to yield 1-chloro-2,3-difluorobenzene. This intermediate is then subjected to a Friedel-Crafts acylation followed by an oxidation reaction to introduce the carboxylic acid group.
Caption: Synthetic workflow from 1,2-difluorobenzene.
Experimental Protocols
Synthesis of 2-Chloro-4,5-difluorobenzoic Acid (Isomer Example)
Step 1: Synthesis of 3,4-Difluorochlorobenzene [1]
-
Reactants: o-difluorobenzene (114g, 1.0 mol), Iron(III) chloride (FeCl₃, 2.0g, 12 mmol), Chlorine gas (Cl₂, 56.8g, 0.8 mol).
-
Procedure: Chlorine gas is bubbled through a mixture of o-difluorobenzene and FeCl₃ at 50°C over 3 hours. The reaction mixture is then washed with water (3 x 200 mL) and dried over magnesium sulfate (MgSO₄).
-
Purification: The crude product is distilled through a 15 cm column of glass beads.
-
Yield: 134g (90%) of a colorless oil.
Step 2: Synthesis of 2-Chloro-4,5-difluoroacetophenone [1]
-
Reactants: 3,4-Difluorochlorobenzene (149g, 1.0 mol), Aluminum chloride (AlCl₃, 267g, 2.0 mol), Acetyl chloride (109g, 1.4 mol).
-
Procedure: The reactants are mixed and heated to 60°C for 9 hours. The reaction mixture is then cooled and quenched with 800g of ice and extracted with dichloromethane (CH₂Cl₂) (3 x 200 mL).
-
Purification: The combined organic layers are steam-distilled, and the resulting oily product is distilled.
-
Yield: 143.2g (75%) of a colorless oil.
Step 3: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid [1]
-
Reactants: 2-Chloro-4,5-difluoroacetophenone, Sodium hypochlorite (NaOCl).
-
Procedure: The acetophenone is oxidized with NaOCl.
-
Yield: 80%.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of 2-Chloro-4,5-difluorobenzoic acid, which serves as a model for the synthesis of the target compound.
| Reaction Step | Starting Material | Product | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | o-Difluorobenzene | 3,4-Difluorochlorobenzene | Cl₂, FeCl₃ | 50 | 3 | 90 | [1] |
| Friedel-Crafts Acylation | 3,4-Difluorochlorobenzene | 2-Chloro-4,5-difluoroacetophenone | Acetyl chloride, AlCl₃ | 60 | 9 | 75 | [1] |
| Oxidation | 2-Chloro-4,5-difluoroacetophenone | 2-Chloro-4,5-difluorobenzoic Acid | NaOCl | - | - | 80 | [1] |
Alternative Synthetic Pathways
Another viable, though less detailed in the available literature for this specific isomer, approach begins with 3,4-difluoroaniline. This pathway would involve the following logical steps:
Caption: Alternative synthetic workflow from 3,4-difluoroaniline.
This pathway leverages the versatile chemistry of aniline derivatives. The key steps would be the regioselective chlorination of 3,4-difluoroaniline, followed by a Sandmeyer reaction to introduce the nitrile group, which is then hydrolyzed to the carboxylic acid. While specific protocols for these steps on this exact substrate are not detailed in the provided search results, the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from 3-amino-2,4,5-trifluorobenzoic acid using cupric chloride suggests the feasibility of such a Sandmeyer-type transformation.[2]
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through various routes. The most practical approach, based on available literature for isomeric compounds, involves the chlorination of a difluorobenzene derivative, followed by functional group manipulations to introduce the carboxylic acid. The provided experimental details for the synthesis of an isomer offer a strong foundation for the development of a robust protocol for the target molecule. Further process optimization would be necessary to maximize yields and purity for large-scale production.
References
The Emergence of a Key Building Block: A Technical History of 2-Chloro-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-difluorobenzoic acid, with the CAS number 150444-93-2, is a halogenated aromatic carboxylic acid that has garnered significant interest as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique combination of steric and electronic properties, making it a valuable building block for introducing fluorinated moieties into complex target molecules. This strategic incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of drug candidates to their biological targets. This technical guide delves into the discovery and history of this compound, focusing on the evolution of its synthetic methodologies, and provides detailed experimental protocols and quantitative data for its preparation.
A History Forged in Synthesis
The history of this compound is not marked by a singular moment of discovery but rather by the progressive development of synthetic methods for producing fluorinated aromatic compounds. Its emergence is intrinsically linked to the broader advancements in organofluorine chemistry, driven by the increasing demand for fluorinated molecules in the life sciences. While a definitive first synthesis publication for this compound is not readily apparent in the public domain, its preparation is encompassed within the broader patent literature describing the synthesis of various chloro-difluorobenzoic acid isomers. These patents highlight the industrial importance of this class of compounds as key intermediates.
The synthetic strategies for preparing halogenated benzoic acids have evolved, focusing on efficiency, safety, and cost-effectiveness. Early methods often relied on harsh reaction conditions and the use of hazardous reagents. More contemporary approaches, however, emphasize the use of milder reagents and more sophisticated catalytic systems. The development of synthetic routes to this compound and its isomers reflects this trend.
Synthetic Pathways and Methodologies
Several synthetic routes can be envisaged for the preparation of this compound, drawing from established transformations in aromatic chemistry. While specific examples in the literature detailing the synthesis of the 2-chloro-3,4-difluoro isomer are scarce, the following sections describe general and analogous synthetic strategies for related compounds, providing a blueprint for its potential preparation.
Representative Synthesis of a Chloro-Difluorobenzoic Acid Isomer
A common strategy for the synthesis of chloro-difluorobenzoic acids involves a multi-step sequence starting from a readily available difluorobenzene derivative. The following protocol is a representative example for the synthesis of the related isomer, 2-chloro-4,5-difluorobenzoic acid, which illustrates the key chemical transformations involved.
Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid
This synthesis proceeds in three main steps: chlorination of o-difluorobenzene, Friedel-Crafts acylation, and subsequent oxidation.
Step 1: Synthesis of 3,4-Difluorochlorobenzene
-
Reactants: o-Difluorobenzene (1.0 mol, 114 g), Iron(III) chloride (FeCl₃) (12 mmol, 2.0 g), Chlorine gas (Cl₂) (0.8 mol, 56.8 g).
-
Procedure: Chlorine gas is bubbled through a mixture of o-difluorobenzene and iron(III) chloride at 50°C over a period of 3 hours. After the reaction is complete, the mixture is washed three times with water (3 x 200 mL) and dried over magnesium sulfate (MgSO₄). The crude product is then purified by distillation.
-
Yield: 90%
Step 2: Synthesis of 2-Chloro-4,5-difluoroacetophenone
-
Reactants: 3,4-Difluorochlorobenzene (1.0 mol, 149 g), Aluminum chloride (AlCl₃) (2.0 mol, 267 g), Acetyl chloride (CH₃COCl) (1.4 mol, 109 g).
-
Procedure: 3,4-Difluorochlorobenzene, aluminum chloride, and acetyl chloride are mixed and heated to 60°C for 9 hours. The reaction mixture is then cooled and quenched with ice (800 g). The organic product is extracted with dichloromethane (CH₂Cl₂) (3 x 200 mL). The combined organic layers are steam-distilled to yield the oily product, which is further purified by distillation.
-
Yield: 75%
Step 3: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid
-
Reactants: 2-Chloro-4,5-difluoroacetophenone, Sodium hypochlorite (NaOCl) solution.
-
Procedure: The 2-Chloro-4,5-difluoroacetophenone is oxidized using a sodium hypochlorite solution.
-
Yield: 80%
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 3,4-Difluorochlorobenzene | o-Difluorobenzene | FeCl₃, Cl₂ | 90 |
| 2 | 2-Chloro-4,5-difluoroacetophenone | 3,4-Difluorochlorobenzene | AlCl₃, CH₃COCl | 75 |
| 3 | 2-Chloro-4,5-difluorobenzoic Acid | 2-Chloro-4,5-difluoroacetophenone | NaOCl | 80 |
Synthetic Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic pathway for 2-Chloro-4,5-difluorobenzoic acid.
Alternative Synthetic Strategies
Other potential synthetic routes to this compound could involve:
-
Diazotization and Sandmeyer-type Reactions: Starting from a suitable amino-difluorobenzoic acid precursor, a diazotization reaction followed by a Sandmeyer-type reaction (e.g., using CuCl) could introduce the chlorine atom at the desired position.
-
Ortho-lithiation and Electrophilic Chlorination: Directed ortho-lithiation of a 3,4-difluorobenzoic acid derivative, followed by quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide), could also be a viable strategy.
The logical relationship for a diazotization-based synthesis can be visualized as follows:
Caption: Diazotization and Sandmeyer reaction workflow.
Conclusion
While the specific historical discovery of this compound remains embedded within the broader context of organofluorine chemistry's advancement, its importance as a synthetic intermediate is clear. The development of various synthetic methodologies for this and related compounds has been crucial for enabling the synthesis of novel pharmaceuticals and agrochemicals. The representative synthetic protocols and workflows provided in this guide offer a technical foundation for understanding the preparation of this valuable building block. As research in the life sciences continues to leverage the unique properties of fluorinated compounds, the demand for and the synthetic innovation around molecules like this compound are expected to grow.
An In-depth Technical Guide on the Theoretical vs. Experimental Properties of 2-Chloro-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-difluorobenzoic acid, a halogenated aromatic carboxylic acid, presents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern is anticipated to confer specific physicochemical properties that can be exploited in the design of novel bioactive compounds and functional materials. This technical guide provides a comparative analysis of the theoretical and experimentally determined properties of this compound. Due to a notable scarcity of direct experimental data for this specific isomer in publicly available literature, this guide also includes experimental data for closely related isomers to provide a valuable comparative context for researchers.
Physicochemical Properties
A comprehensive comparison of the known theoretical and experimental properties of this compound and its isomers is presented below. Theoretical values are derived from computational predictions, while experimental data is sourced from available technical documentation.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Theoretical/Predicted) | 2-Chloro-4,5-difluorobenzoic acid (Experimental) | 3-Chloro-2,4-difluorobenzoic acid (Experimental) |
| CAS Number | 150444-93-2[1][2] | 110877-64-0 | 154257-75-7 |
| Molecular Formula | C₇H₃ClF₂O₂[1][2] | C₇H₃ClF₂O₂ | C₇H₃ClF₂O₂ |
| Molecular Weight | 192.55 g/mol [1][2] | 192.55 g/mol | 192.55 g/mol |
| Melting Point | Not available | 103-106 °C | 174-176 °C |
| Boiling Point | 277.9 ± 35.0 °C at 760 mmHg[2] | Not available | Not available |
| pKa | 2.48 ± 0.28 | Not available | Not available |
| Appearance | White to off-white solid | Powder | Not available |
| Solubility | Not available | Not available | Not available |
Spectroscopic Data
Table 2: Spectroscopic Data Summary
| Technique | Data for this compound (Expected) |
| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to coupling with fluorine atoms. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Carbon signals in the aromatic region will show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift. |
| ¹⁹F NMR | Two distinct fluorine signals are expected, each showing coupling to the other fluorine and to adjacent aromatic protons. |
| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). Fragmentation would likely involve the loss of the carboxylic acid group and halogen atoms. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly documented in the reviewed literature. However, a general methodology can be inferred from the synthesis of structurally similar compounds, such as other halogenated benzoic acids.
General Synthesis Protocol for Halogenated Benzoic Acids
A plausible synthetic route to this compound could involve the oxidation of a corresponding toluene derivative. The following is a generalized protocol based on the synthesis of similar compounds.
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Oxidation: The starting material, 2-chloro-3,4-difluorotoluene, is dissolved in an appropriate solvent. A strong oxidizing agent is added, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then acidified to precipitate the crude carboxylic acid. The precipitate is collected by filtration and washed.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the pure this compound.
Characterization Protocol
The synthesized product would be characterized using a suite of analytical techniques to confirm its identity and purity.
Caption: Analytical workflow for the characterization of this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded to elucidate the chemical structure and confirm the substitution pattern of the aromatic ring.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Melting Point Determination: The melting point of the purified solid would be measured to assess its purity.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or elemental analysis would be performed to quantify the purity of the final compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Halogenated benzoic acids are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, related compounds are used in the development of antimicrobial agents. Further research is required to explore the potential biological effects of this particular isomer.
Conclusion
This technical guide consolidates the currently available theoretical and experimental data for this compound. While a complete experimental profile for this specific molecule remains to be established in the literature, the provided data on its isomers offers a valuable benchmark for researchers. The generalized experimental protocols for synthesis and characterization serve as a practical starting point for further investigation. The unique structural features of this compound suggest its potential as a building block in the development of new chemical entities, warranting future studies to fully elucidate its properties and applications.
References
Unlocking the Therapeutic Potential of the 2-Chloro-3,4-difluorobenzoic Acid Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-3,4-difluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. While the compound itself is primarily recognized as a synthetic intermediate, its core structure is integral to the pharmacological activity of several classes of therapeutic agents. This technical guide delves into the potential biological activities stemming from the 2-chloro-3,4-difluorophenyl moiety, with a focus on its incorporation into fluoroquinolone antibacterials and kinase inhibitors. We will explore the synthesis of derivatives, detail the experimental protocols for their biological evaluation, and present the associated quantitative data.
Fluoroquinolone Antibacterials: Targeting Bacterial Proliferation
The this compound scaffold is a key component in the synthesis of potent fluoroquinolone antibiotics. These compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
Synthesis of Fluoroquinolone Derivatives
A common synthetic route to fluoroquinolones utilizing this compound involves a multi-step process. The general scheme begins with the conversion of the benzoic acid to its corresponding acid chloride, followed by a series of reactions to construct the core quinolone structure and introduce various substituents that modulate the antibacterial spectrum and potency.
A representative synthetic pathway is outlined below:
Quantitative Antibacterial Activity
The efficacy of fluoroquinolone derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Target Organism | MIC (µg/mL) |
| Fluoroquinolone Derivative 1 | Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 | |
| Pseudomonas aeruginosa | 2 | |
| Fluoroquinolone Derivative 2 | Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 | |
| Pseudomonas aeruginosa | 1 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
- Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth).
- The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The inoculum is then diluted to the final desired concentration (typically 5 x 10⁵ CFU/mL in the final test volume).
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the fluoroquinolone derivative is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the stock solution are made in broth in a 96-well microtiter plate to achieve a range of concentrations.
3. Inoculation and Incubation:
- An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
- Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- Following incubation, the plate is visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
Kinase Inhibitors: Modulating Cellular Signaling
The 2-chloro-3,4-difluorophenyl moiety is also a prevalent feature in the design of small molecule kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating the 2-chloro-3,4-difluorophenyl group, medicinal chemists can fine-tune the binding affinity and selectivity of these inhibitors for their target kinases.
Synthesis of Kinase Inhibitor Derivatives
The synthesis of kinase inhibitors often involves coupling this compound with various heterocyclic scaffolds. Amide bond formation is a common strategy to link the 2-chloro-3,4-difluorophenyl group to a core structure that interacts with the hinge region of the kinase active site.
Quantitative Kinase Inhibitory Activity
The potency of kinase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Kinase | IC50 (nM) |
| Kinase Inhibitor Derivative A | EGFR | 50 |
| VEGFR2 | 250 | |
| Kinase Inhibitor Derivative B | EGFR | 15 |
| VEGFR2 | 80 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
1. Reagents and Materials:
- Kinase of interest (e.g., recombinant human EGFR)
- Kinase substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Test compound (kinase inhibitor derivative)
- Luminescent kinase assay kit (e.g., ADP-Glo™)
- White, opaque 384-well plates
2. Assay Procedure:
- Serial dilutions of the test compound are prepared in DMSO and then diluted in kinase assay buffer.
- The kinase and substrate are mixed in the assay buffer.
- In the 384-well plate, the test compound dilutions are added to the wells.
- The kinase/substrate mixture is then added to each well.
- The kinase reaction is initiated by the addition of ATP.
- The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
3. Signal Detection:
- The luminescent detection reagent from the kit is added to each well to stop the kinase reaction and deplete the remaining ATP.
- A second reagent is added to convert the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal.
- The luminescence is measured using a plate reader.
4. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
- The data are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
- The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound core is a valuable pharmacophore that imparts favorable properties to a range of biologically active molecules. Its incorporation into fluoroquinolone antibiotics and kinase inhibitors has led to the development of potent therapeutic agents. This guide provides a foundational understanding of the synthesis, biological evaluation, and quantitative assessment of derivatives containing this important structural motif, offering a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration of novel derivatives based on this scaffold holds significant promise for the discovery of new and improved therapies.
2-Chloro-3,4-difluorobenzoic acid material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 150444-93-2 Molecular Formula: C₇H₃ClF₂O₂ Molecular Weight: 192.55 g/mol
This technical guide provides a comprehensive overview of the available safety, physicochemical, and preliminary toxicological data for 2-Chloro-3,4-difluorobenzoic acid. Due to the limited availability of a complete, experimentally verified Material Safety Data Sheet (MSDS) for this specific compound, this document collates predicted data from various chemical suppliers and incorporates general experimental protocols for analogous benzoic acid derivatives.
Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that much of this data is predicted and has not been experimentally verified.
| Property | Value | Source |
| Physical State | Solid | Supplier Data |
| Melting Point | Not Available | Not Available |
| Boiling Point | 277.9 ± 35.0 °C (Predicted) | Supplier Data |
| Density | 1.573 ± 0.06 g/cm³ (Predicted) | Supplier Data |
| Flash Point | 121.9 ± 25.9 °C (Predicted) | Supplier Data |
| Solubility | No Data Available | Not Available |
Safety and Hazard Information
While a specific, official MSDS for this compound is not publicly available, information from suppliers and data for structurally similar compounds suggest the following potential hazards.
Pictograms:
Signal Word: Warning
General Hazard Statements for Similar Compounds:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection.
-
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Dispose of contents/container to an approved waste disposal plant.
Toxicological Data
No specific experimental toxicological data, such as LD50 or LC50 values, for this compound has been found in the public domain. Toxicological assessments should be conducted by qualified professionals before handling. General toxicological testing protocols are outlined below.
Experimental Protocols
Detailed experimental protocols for determining the specific physicochemical and toxicological properties of this compound are not available. However, standard methodologies for similar organic compounds can be adapted.
Determination of Melting Point (General Procedure)
The melting point of a solid compound can be determined using a capillary tube method with a melting point apparatus.[1][2]
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance. A narrow melting range is indicative of a pure compound.[1]
Determination of Boiling Point (General Procedure for Organic Compounds)[3][4][5][6][7]
The boiling point can be determined using a micro-method with a Thiele tube or a similar apparatus.
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath (such as paraffin oil) within a Thiele tube to ensure uniform heating.
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary.
-
Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[3]
Acute Oral Toxicity Testing (Based on OECD Guidelines)[8][9][10][11][12]
Acute oral toxicity is typically determined using standardized procedures such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425) are commonly used.[4][5][6] These studies involve the administration of the substance to animals (usually rats) to determine the dose that causes mortality or evident toxicity.[4][5]
General Steps:
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: A single dose of the substance is administered to the animals by gavage.
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Body weight changes and any abnormal clinical signs are recorded.
-
Data Analysis: The results are used to determine the LD50 (the dose that is lethal to 50% of the test population) or to classify the substance into a toxicity category.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity, metabolic pathways, or effects on cellular signaling of this compound. Research on the biological effects of structurally related benzoic acid derivatives has explored their potential as antimicrobial and anticancer agents, often through mechanisms involving enzyme inhibition or disruption of cellular membranes.[7] For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to the retardation of cancer cell growth.[7] The metabolism of chlorobenzoic acids in rats has been shown to primarily involve glycine conjugation followed by urinary excretion.[8]
Visualizations
As no specific signaling pathways or complex experimental workflows for this compound have been described in the available literature, the following diagrams illustrate general laboratory safety procedures and a generic workflow for chemical safety assessment.
Caption: General laboratory workflow for handling chemical solids.
Caption: Logical flow for a chemical safety risk assessment.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of Halogenated Benzoic Acids: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an overview of common spectroscopic techniques used in the structural elucidation of small organic molecules, with a specific focus on halogenated benzoic acids. Due to the absence of publicly available experimental spectroscopic data for 2-Chloro-3,4-difluorobenzoic acid, this document presents a detailed analysis of the closely related isomer, 2-Chloro-4,5-difluorobenzoic acid , as an illustrative example. The guide includes tabulated spectroscopic data, general experimental protocols, and a visual workflow for spectroscopic analysis.
Important Note: Extensive searches for experimental ¹H NMR, ¹³C NMR, Infrared (IR), and mass spectrometry data for this compound did not yield any publicly available results. Therefore, the data presented herein is for the isomeric compound 2-Chloro-4,5-difluorobenzoic acid (CAS No. 110877-64-0) to demonstrate the application of these analytical techniques.
Spectroscopic Data for 2-Chloro-4,5-difluorobenzoic acid
The following tables summarize the available spectroscopic data for 2-Chloro-4,5-difluorobenzoic acid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Data |
| Source | Sigma-Aldrich Co. LLC. |
| ¹³C NMR | Data |
| Source | W. Robien, Inst. of Org. Chem., Univ. of Vienna |
Specific chemical shifts and coupling constants for ¹H and ¹³C NMR were not available in the cited source. A representative spectrum is available for viewing in the PubChem database.[1]
Infrared (IR) Spectroscopy
| Technique | Data |
| FTIR (Mull) | Available |
| Source | Sigma-Aldrich Co. LLC. |
| ATR-IR | Available |
| Source | Aldrich |
The full IR spectra, which show characteristic absorptions for the carboxylic acid (O-H and C=O stretching) and the substituted aromatic ring, can be accessed through the PubChem database.[1]
Mass Spectrometry
While a specific mass spectrum for 2-Chloro-4,5-difluorobenzoic acid is not provided in the primary source, the molecular weight is reported as 192.55 g/mol .[1] A mass spectrometry experiment would be expected to show a molecular ion peak corresponding to this mass.
General Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like a substituted benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[2]
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solution to provide a reference point (0 ppm) for the chemical shifts.[3]
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[4] Broadband proton decoupling is commonly used in ¹³C NMR to simplify the spectrum and enhance signal intensity.[3]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, two common methods are the KBr pellet technique and the Attenuated Total Reflectance (ATR) technique.
-
Potassium Bromide (KBr) Pellet Method:
-
A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry KBr powder using an agate mortar and pestle.[5]
-
The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.[5]
-
A background spectrum of a blank KBr pellet is recorded.[6]
-
The sample pellet is placed in the spectrometer, and the transmission spectrum is recorded.[6]
-
-
Attenuated Total Reflectance (ATR) Method:
-
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6]
-
Pressure is applied to ensure good contact between the sample and the crystal.[5]
-
A background spectrum of the clean, empty ATR crystal is taken.
-
The sample spectrum is then recorded. The main advantage of ATR is the minimal sample preparation required.[6]
-
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done by heating the sample to produce a vapor.[7]
-
Ionization: The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (a radical cation).[8]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[8]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[9]
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.
Caption: A generalized workflow for the structural elucidation of an organic compound.
References
- 1. 2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
A Preliminary Investigation into the Reactivity of 2-Chloro-3,4-difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the reactivity and spectroscopic properties of 2-Chloro-3,4-difluorobenzoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles, data from structurally analogous compounds, and general protocols for the functional groups present in the molecule. All experimental protocols provided are representative and would require optimization for this specific substrate.
Introduction
This compound is a halogenated aromatic carboxylic acid of interest to the pharmaceutical and agrochemical industries. Its utility as a chemical intermediate stems from the presence of multiple reactive sites: the carboxylic acid group and the electron-deficient aromatic ring substituted with a chlorine and two fluorine atoms. These features allow for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of halogen atoms can significantly influence the physicochemical properties of derivative compounds, including lipophilicity, metabolic stability, and binding affinity to biological targets.
This technical guide aims to provide a preliminary investigation into the reactivity of this compound, offering insights into its chemical properties, expected reactivity, and general experimental approaches for its derivatization.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively reported. The following table summarizes available data for the target compound and its close structural isomers for comparative purposes.
| Property | This compound | 2-Chloro-4,5-difluorobenzoic acid[1] | 2-Chloro-4-fluorobenzoic acid[2] |
| CAS Number | 150444-93-2 | 110877-64-0 | 2252-51-9 |
| Molecular Formula | C₇H₃ClF₂O₂ | C₇H₃ClF₂O₂ | C₇H₄ClFO₂ |
| Molecular Weight | 192.55 g/mol | 192.55 g/mol | 174.56 g/mol |
| Boiling Point | 277.9±35.0 °C at 760 mmHg | 258 °C | - |
| Melting Point | - | 103-106 °C | 181-183 °C |
| Predicted pKa | 2.48 ± 0.28 | - | - |
Spectroscopic Data:
-
¹H NMR: The proton spectrum is expected to show two aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms. The chemical shifts will be in the downfield region typical for aromatic protons, further shifted by the electron-withdrawing effects of the halogens and the carboxylic acid group.
-
¹³C NMR: The carbon spectrum will display seven signals: one for the carboxylic carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the attached halogens, with carbons bonded to fluorine exhibiting large C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and various C-Cl and C-F stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M) and a characteristic M+2 peak with an intensity of approximately one-third of the M peak, indicative of the presence of a single chlorine atom. Fragmentation will likely involve the loss of the carboxylic acid group and halogen atoms.
Reactivity Profile
The reactivity of this compound is governed by its two main functional domains: the carboxylic acid group and the polyhalogenated aromatic ring.
Caption: Reactivity domains of this compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is expected to undergo typical reactions of this functional group.
Amide coupling is a fundamental transformation in drug development. The carboxylic acid of this compound can be activated by a variety of coupling reagents to react with primary or secondary amines.
Caption: General workflow for amide bond formation.
Representative Experimental Protocol (Amide Coupling using HATU):
This protocol is adapted from a general procedure for the amide coupling of fluorinated benzoic acids and would require optimization.[3]
-
Dissolution: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 equivalents), to the reaction mixture.
-
Coupling Agent Addition: Add a coupling agent, such as HATU (1.1-1.5 equivalents), portion-wise while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for Amide Coupling of a Related Compound (2-Fluoro-5-formylbenzoic Acid): [3]
| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 16 | rt | 85 |
| 4-Picolylamine | HATU | DIEA | DMF | 16 | rt | 89 |
| Aniline | EDC/HOBt | DIEA | DCM | 18 | rt | 75 |
Esterification can be achieved via Fischer esterification under acidic conditions with an excess of alcohol, or by conversion to an acyl chloride followed by reaction with an alcohol.
Representative Experimental Protocol (Fischer Esterification):
This protocol is based on the general Fischer esterification of benzoic acids.[4][5][6]
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Workup: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.
-
Purification: Dry the organic layer, concentrate, and purify the resulting ester by distillation or column chromatography.
Reactions of the Aromatic Ring
The electron-withdrawing nature of the chlorine and fluorine atoms, along with the carboxylic acid group, deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr).
The chlorine and fluorine atoms can potentially act as leaving groups in SₙAr reactions, especially when a strong nucleophile is used. The regioselectivity of the substitution will be influenced by the relative ability of the halogens to act as leaving groups and the stability of the intermediate Meisenheimer complex. Generally, fluorine is a better leaving group than chlorine in SₙAr reactions due to its higher electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The positions ortho and para to the electron-withdrawing carboxylic acid group are the most likely sites for substitution.
Caption: General mechanism for Nucleophilic Aromatic Substitution.
Representative Experimental Protocol (SₙAr with an Amine):
This is a general protocol for SₙAr on polyhalogenated aromatic compounds and would require significant optimization.
-
Reaction Setup: Dissolve this compound in a polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: Add the amine nucleophile and a base (e.g., potassium carbonate or triethylamine) to the solution.
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify the product by column chromatography or recrystallization.
Applications in Drug Development and Agrochemicals
Halogenated benzoic acids are crucial intermediates in the synthesis of a wide range of bioactive molecules.[1][7] The incorporation of chlorine and fluorine atoms can enhance the efficacy and pharmacokinetic properties of a drug candidate. While specific examples for this compound are not prevalent in the literature, its structural motifs are found in various pharmaceuticals and agrochemicals. It serves as a valuable scaffold for introducing a substituted phenyl ring into a target molecule, which can then be further functionalized.
Conclusion
This compound presents a versatile platform for chemical synthesis due to its dual reactivity at the carboxylic acid group and the halogenated aromatic ring. While direct experimental data is limited, its reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups and analogous compounds. The protocols and data presented in this guide offer a solid starting point for researchers and professionals in drug development and agrochemical synthesis to explore the potential of this valuable chemical intermediate. Further experimental investigation is warranted to fully elucidate the specific reactivity and optimize reaction conditions for this promising building block.
References
Methodological & Application
Application Notes and Protocols: The Role of 2-Chloro-3,4-difluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-difluorobenzoic acid is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry. The presence of chlorine and fluorine atoms on the benzoic acid scaffold imparts unique electronic properties and steric hindrance, influencing the compound's reactivity and the biological activity of its derivatives. This strategic halogenation can enhance metabolic stability, improve binding affinity to biological targets, and increase cell permeability of drug candidates. Consequently, this compound serves as a crucial starting material for the synthesis of a diverse range of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and antimicrobial agents. This document provides a detailed overview of its applications, along with experimental protocols for the synthesis and evaluation of its derivatives.
Key Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable precursor in the development of targeted therapies. Its derivatives have shown promise in several key therapeutic areas:
-
Kinase Inhibition: The 2-chloro-3,4-difluorophenyl moiety is frequently incorporated into the structures of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of this compound have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), p38 Mitogen-Activated Protein Kinase (MAPK), and Mitogen-activated protein kinase kinase (MEK).
-
Anti-inflammatory Agents: The development of novel anti-inflammatory drugs often involves the synthesis of compounds that can modulate inflammatory pathways. The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The 3,4-difluorophenyl group, often derived from precursors like this compound, has been incorporated into selective COX-2 inhibitors.
-
Antimicrobial Agents: Fluoroquinolones are a major class of broad-spectrum antibiotics. The synthesis of potent fluoroquinolone derivatives often utilizes fluorinated benzoic acid precursors. The incorporation of the 2-chloro-3,4-difluoro substitution pattern can influence the antibacterial spectrum and potency of these life-saving drugs.
Data Presentation: Biological Activity of Derivatives
The following table summarizes the quantitative biological activity data for selected compounds derived from precursors structurally related to this compound.
| Compound Class | Specific Compound/Derivative | Target | Biological Activity | Reference |
| Kinase Inhibitor | CHMFL-ALK/EGFR-050 | EGFR L858R/T790M | IC50 = 0.9 nM | [1] |
| Skepinone-L derivative | p38α MAPK | IC50 = 1 pM | [2] | |
| PD0325901 | MEK | IC50 = 0.33 nM | [3] | |
| Anti-inflammatory | ABT-963 | COX-2 | IC50 = 0.06 µM | [4][5] |
| Antimicrobial | Fluoroquinolone Derivative C1 | Pseudomonas aeruginosa | MIC = 6.25 µg/mL | [6] |
| Fluoroquinolone Derivative C2 | Staphylococcus aureus | MIC = 3.12 µg/mL | [6] |
Experimental Protocols
General Synthesis of a Kinase Inhibitor Scaffold
This protocol describes a representative synthetic route for a kinase inhibitor incorporating the 2-chloro-3,4-difluorophenyl moiety, often starting from this compound. The carboxylic acid is typically converted to an acid chloride or activated ester to facilitate amide bond formation.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Appropriate amine building block
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and add the desired amine (1.1 eq) and TEA (2.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a general method to determine the in vitro inhibitory activity of a synthesized compound against a specific kinase, such as EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a multi-well plate, add the kinase buffer, the substrate, and the diluted test compound.
-
Kinase Reaction Initiation: Add the EGFR kinase to each well to initiate the reaction.
-
ATP Addition: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km value for the kinase.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method to evaluate the anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference drug group, and test groups receiving different doses of the synthesized compound. Administer the test compound or reference drug orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the results.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the MIC of a compound against a specific bacterial strain.
Materials:
-
Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37 °C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition.
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: COX-2 Pathway and Inhibition.
Experimental Workflow Diagram
Caption: Drug Discovery Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in targeting the Raf/MEK/ERK pathway with inhibitors in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ABT-963 [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Chloro-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel compounds utilizing 2-Chloro-3,4-difluorobenzoic acid as a versatile starting material. The unique substitution pattern of this aromatic carboxylic acid, featuring both chloro and difluoro groups, makes it an attractive building block in the design of new pharmaceutical and agrochemical agents. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
This document outlines key synthetic transformations of this compound, including amide bond formation, esterification, and the synthesis of a heterocyclic scaffold. Detailed experimental procedures, representative data, and visual workflows are provided to guide researchers in the efficient synthesis of a diverse range of derivatives.
Synthesis of Novel Amide Derivatives
Amide bond formation is a fundamental reaction in medicinal chemistry. The following protocols describe the synthesis of N-substituted amides of this compound using common coupling reagents.
EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[1][2]
Experimental Protocol:
-
To a solution of this compound (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M), add the desired primary or secondary amine (1.1 equivalents) and HOBt (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, often used for sterically hindered amines or when rapid reaction times are desired.[1][3][4]
Experimental Protocol:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF (0.1 M), add the desired amine (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Quantitative Data for Amide Coupling Reactions
| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | EDC/HOBt | - | DCM | 16 | 23 | 85 |
| 4-Fluoroaniline | EDC/HOBt | - | DMF | 18 | 23 | 78 |
| Morpholine | HATU | DIPEA | DMF | 2 | 23 | 92 |
| (R)-1-Phenylethanamine | HATU | DIPEA | DMF | 3 | 23 | 88 |
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Synthesis of Novel Ester Derivatives
Esterification of this compound can be achieved under standard conditions to produce a variety of ester derivatives, which are also valuable intermediates.
Fischer Esterification
This is a classic method for forming esters from carboxylic acids and alcohols using a strong acid catalyst.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
If necessary, purify the product by flash column chromatography or distillation.
Quantitative Data for Esterification Reactions
| Alcohol | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| Methanol | H₂SO₄ | 6 | 65 | 95 |
| Ethanol | H₂SO₄ | 6 | 78 | 93 |
| Isopropanol | H₂SO₄ | 8 | 82 | 85 |
Workflow for Fischer Esterification
Caption: Workflow for the synthesis of esters via Fischer esterification.
Synthesis of a Benzoxazinone Heterocycle
Fluorinated heterocyclic compounds are of great interest in drug discovery. This protocol outlines a potential pathway to a benzoxazinone derivative from this compound.
Two-Step Synthesis of a Benzoxazinone Derivative
This procedure involves the initial formation of an amide with 2-aminophenol, followed by a cyclization reaction.
Step 1: Amide Formation with 2-Aminophenol
Experimental Protocol:
-
Follow the HATU mediated amide coupling protocol described in section 1.2, using 2-aminophenol (1.1 equivalents) as the amine.
-
After work-up and purification, the intermediate N-(2-hydroxyphenyl)-2-chloro-3,4-difluorobenzamide is obtained.
Step 2: Cyclization to Benzoxazinone
Experimental Protocol:
-
Dissolve the N-(2-hydroxyphenyl)-2-chloro-3,4-difluorobenzamide (1.0 equivalent) in a suitable solvent such as toluene or xylene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 2-(2-chloro-3,4-difluorophenyl)-4H-benzo[d][5][6]oxazin-4-one.
Quantitative Data for Benzoxazinone Synthesis
| Step | Reactants | Reagents | Solvent | Yield (%) |
| 1 | This compound, 2-Aminophenol | HATU, DIPEA | DMF | 82 |
| 2 | N-(2-hydroxyphenyl)-2-chloro-3,4-difluorobenzamide | p-TsOH | Toluene | 75 |
Logical Pathway for Benzoxazinone Synthesis
Caption: Synthetic pathway to a benzoxazinone derivative.
References
Application Notes and Protocols: 2-Chloro-3,4-difluorobenzoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-3,4-difluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chloro and difluoro groups on the aromatic ring, provides a versatile platform for the synthesis of complex molecules with potential biological activity. The presence of the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
This document provides detailed application notes and experimental protocols for key reactions involving this compound, focusing on its use in the synthesis of quinolinecarboxylic acids and its application in common coupling reactions.
Application 1: Synthesis of Quinolone Scaffolds
A primary application of this compound is in the synthesis of quinolone and quinolinecarboxylic acid derivatives, which are important scaffolds in antibacterial drug discovery. The following multi-step protocol outlines a representative synthesis of a 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivative, a core structure in many fluoroquinolone antibiotics.
Experimental Protocol: Multi-step Synthesis of a Quinolone Derivative
This protocol is adapted from established synthetic routes for analogous compounds.
Step 1: Acyl Chloride Formation
This compound is first converted to its more reactive acyl chloride.
-
Reaction:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, a catalytic amount of dimethylformamide (DMF) is added.
-
The solution is stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Oxalyl chloride (1.2 eq) is added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-chloro-3,4-difluorobenzoyl chloride, which is typically used in the next step without further purification.
-
Step 2: Malonate Condensation
The acyl chloride is reacted with a malonic ester to form a key β-ketoester intermediate.
-
Reaction:
-
A solution of diethyl malonate (1.1 eq) in a suitable solvent (e.g., tetrahydrofuran, THF) is treated with a base such as sodium hydride (NaH, 1.1 eq) at 0 °C to form the enolate.
-
The crude 2-chloro-3,4-difluorobenzoyl chloride from Step 1, dissolved in the same solvent, is added dropwise to the enolate solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 3: Cyclization and Ester Hydrolysis
The intermediate from Step 2 is cyclized and the ester is hydrolyzed to afford the final quinolinecarboxylic acid.
-
Reaction:
-
The purified product from Step 2 is dissolved in a mixture of glacial acetic acid, water, and concentrated sulfuric acid.
-
The mixture is heated to reflux for 1-2 hours.
-
Upon cooling, the product precipitates out of solution.
-
The solid is collected by filtration, washed with cold water, and dried to yield the 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivative.
-
Synthesis Workflow
Caption: Synthesis of a Quinolone Carboxylic Acid.
Application 2: Amide Coupling Reactions
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a crucial reaction in the synthesis of pharmaceuticals.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines.
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data for Amide Coupling
| Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 12 | RT | >90 |
| Aniline | EDC/HOBt | DIPEA | DCM | 16 | RT | 85-95 |
| Morpholine | HATU | DIPEA | DMF | 12 | RT | >90 |
Yields are representative and may vary depending on the specific amine and reaction conditions.
Amide Coupling Workflow
Caption: HATU-Mediated Amide Coupling Workflow.
Application 3: Suzuki-Miyaura Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of biaryl compounds. The carboxylic acid group may need to be protected (e.g., as an ester) prior to the coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of the Methyl Ester Derivative
Step 1: Esterification
-
Reaction:
-
This compound (1.0 eq) is dissolved in methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated to reflux for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried and concentrated to give the methyl 2-chloro-3,4-difluorobenzoate.
-
Step 2: Suzuki-Miyaura Coupling
-
Materials:
-
Methyl 2-chloro-3,4-difluorobenzoate
-
Aryl or Heteroaryl Boronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water or Toluene/Water)
-
-
Procedure:
-
To a reaction vessel, add methyl 2-chloro-3,4-difluorobenzoate (1.0 equivalent), the boronic acid (1.2 - 1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-80 |
Yields are representative for the coupling of the corresponding methyl ester and may vary.
Suzuki-Miyaura Catalytic Cycle
Caption: General Suzuki-Miyaura Catalytic Cycle.
2-Chloro-3,4-difluorobenzoic acid as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-difluorobenzoic acid is a valuable halogenated aromatic building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its substituted phenyl ring provides a scaffold for the construction of complex molecules with diverse biological activities. The presence of chlorine and fluorine atoms influences the electronic properties and lipophilicity of the molecule, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. A key application of this compound is in the synthesis of compounds targeting ion channels, such as potassium channel inhibitors, which are of significant interest for the treatment of various cardiovascular, neurological, and metabolic disorders.
Key Application: Synthesis of Pyrazole-based Potassium Channel Inhibitors
This compound serves as a crucial starting material for the synthesis of pyrazole derivatives that exhibit potassium channel inhibitory activity. The general synthetic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by acylation of a suitable amine-containing scaffold.
A representative workflow for the synthesis of a pyrazole-based potassium channel inhibitor starting from this compound is depicted below.
Caption: Synthetic workflow for a pyrazole-based potassium channel inhibitor.
Quantitative Data
The following table summarizes the reported yield for a key synthetic step starting from this compound in the synthesis of a pyrazole-based potassium channel inhibitor.
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Thionyl chloride | 2-Chloro-3,4-difluorobenzoyl chloride | ~95% |
| 2-Chloro-3,4-difluorobenzoyl chloride | 1-(tert-butyl)-1H-pyrazol-5-amine | N-(1-(tert-butyl)-1H-pyrazol-5-yl)-2-chloro-3,4-difluorobenzamide | 78% |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3,4-difluorobenzoyl chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride, a key reactive intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.
Application Notes and Protocols: 2-Chloro-3,4-difluorobenzoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of novel agrochemicals. Its specific substitution pattern offers unique properties that can be exploited to develop potent and selective herbicides, fungicides, and insecticides. The presence of chlorine and fluorine atoms on the phenyl ring can significantly influence the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, thereby enhancing its biological activity.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of a representative fungicidal pyrazole carboxamide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs).
Application in Fungicide Synthesis: Pyrazole Carboxamides
This compound is a valuable precursor for the synthesis of N-aryl pyrazole carboxamides, a prominent class of fungicides. These compounds act by inhibiting the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial electron transport chain of fungi, thereby disrupting fungal respiration and leading to cell death. The 2-chloro-3,4-difluorophenyl moiety can be readily incorporated into the final molecule via amide bond formation.
Representative Fungicidal Compound:
A representative, hypothetical fungicide, herein designated as Fungicide-234 , can be synthesized from this compound.
Structure of Fungicide-234: N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-chloro-3,4-difluorobenzamide
Quantitative Data Summary
The following table summarizes representative quantitative data for the biological activity of pyrazole carboxamide fungicides similar to Fungicide-234 against various plant pathogenic fungi. Please note that this data is representative of the chemical class and not specific to Fungicide-234, as such data is not publicly available.
| Target Pathogen | Common Disease | Representative IC₅₀ (µg/mL) |
| Botrytis cinerea | Gray Mold | 0.5 - 2.0 |
| Sclerotinia sclerotiorum | White Mold | 0.2 - 1.5 |
| Alternaria solani | Early Blight | 1.0 - 5.0 |
| Rhizoctonia solani | Sheath Blight | 0.8 - 3.0 |
| Puccinia triticina | Wheat Leaf Rust | 0.1 - 1.0 |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3,4-difluorobenzoyl chloride
This protocol describes the conversion of this compound to its corresponding acid chloride, a key reactive intermediate for amide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inert atmosphere setup
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DCM or toluene to dissolve the starting material.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or gently reflux until the evolution of gas ceases.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator.
-
The resulting crude 2-Chloro-3,4-difluorobenzoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of Fungicide-234 (N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-chloro-3,4-difluorobenzamide)
This protocol details the amide coupling reaction between 2-Chloro-3,4-difluorobenzoyl chloride and 4-amino-1,3-dimethyl-1H-pyrazole.
Materials:
-
2-Chloro-3,4-difluorobenzoyl chloride (from Protocol 1)
-
4-Amino-1,3-dimethyl-1H-pyrazole
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve 4-amino-1,3-dimethyl-1H-pyrazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-Chloro-3,4-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled solution of the amine.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Fungicide-234.
Visualizations
Application Notes and Protocols: Nitration of 2-Chloro-3,4-difluorobenzoic acid
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in the synthesis of pharmaceuticals, agrochemicals, and other valuable organic intermediates. The introduction of a nitro group (-NO₂) onto an aromatic ring, such as that of 2-Chloro-3,4-difluorobenzoic acid, serves as a key step in the functionalization of the molecule, often paving the way for subsequent transformations, such as reduction to an amino group. The regioselectivity of the nitration is significantly influenced by the directing effects of the substituents already present on the aromatic ring. The carboxylic acid group is a meta-directing and deactivating group, while the halogen substituents also influence the position of electrophilic attack.[1][2] This document provides a detailed experimental protocol for the nitration of this compound.
Reaction Principle
The nitration of this compound is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1][4] The nitronium ion is then attacked by the electron-rich aromatic ring of the benzoic acid derivative to form a resonance-stabilized carbocation intermediate, known as a sigma complex.[5] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted product. Due to the electronic effects of the chloro, fluoro, and carboxylic acid groups, the nitration is expected to be regioselective.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the nitration of this compound. The values are based on general procedures for the nitration of similar substituted benzoic acids and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Unit | Notes |
| Starting Material | This compound | - | - |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | - | Typically a 1:2 to 1:4 molar ratio of HNO₃ to H₂SO₄. |
| Stoichiometry (Substrate:HNO₃) | 1 : 1.1 - 1.5 | Molar Ratio | A slight excess of nitric acid is used to ensure complete reaction. |
| Reaction Temperature | 0 - 10 | °C | Careful temperature control is crucial to prevent side reactions and over-nitration.[1] |
| Reaction Time | 1 - 3 | hours | Monitored by TLC until completion. |
| Typical Yield | 85 - 95 | % | Based on analogous reactions for similar substrates.[6] |
| Product | 2-Chloro-3,4-difluoro-5-nitrobenzoic acid | - | The primary regioisomer is predicted based on directing group effects. |
| Purity (crude) | >90 | % | Can be improved by recrystallization. |
Experimental Protocol
Materials and Reagents:
-
This compound
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a calculated volume of concentrated sulfuric acid. While stirring and maintaining the temperature below 10°C, add concentrated nitric acid dropwise from a dropping funnel. Stir the resulting mixed acid for 10-15 minutes at 0-5°C.
-
Reaction Setup: In a separate round-bottom flask, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool this solution to 0°C in an ice bath with gentle stirring.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 and 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. A solid precipitate of the crude product should form.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Experimental Workflow
Caption: Experimental workflow for the nitration of this compound.
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic.[7] Strict temperature control is essential to prevent the reaction from becoming uncontrollable.
-
Always add acid to water, never the other way around, during the work-up procedure to avoid splashing.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-3,4-difluorobenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-3,4-difluorobenzoic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. Their preparation on a large scale requires robust and efficient synthetic methodologies. These application notes provide an overview of common synthetic strategies and detailed protocols for the large-scale production of this compound and its subsequent conversion to ester and amide derivatives.
Data Presentation
The following tables summarize typical yields for key transformations in the synthesis of chloro-fluoro-substituted benzoic acids and their derivatives. The data is compiled from various sources and represents typical efficiencies for these reaction types on a laboratory to pilot-plant scale.
Table 1: Synthesis of Substituted Chloro-Fluorobenzoic Acids
| Starting Material | Reaction Type | Product | Yield (%) | Reference |
| 2-chloro-4-aminobenzonitrile | Diazotization followed by Hydrolysis | 2-chloro-4-fluorobenzoic acid | ~93% | [1] |
| 2-chloro-4-fluoroaniline | Meerwein Arylation followed by Hydrolysis | 2-chloro-4-fluorobenzoic acid | High (not quantified) | [2] |
| 2-chloro-4-fluorotoluene | Oxidation | 2-chloro-4-fluorobenzoic acid | 92% | |
| 2,4-difluoro-3-chlorobenzoic acid | Nitration | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | 94% |
Table 2: Synthesis of this compound Derivatives
| Starting Material | Reagent | Product Type | Yield (%) | Reference |
| 2,3,4,5-tetrafluorobenzoic acid | Triphosgene, DMF (cat.) | Acid Chloride | 95% | [3] |
| Carboxylic Acid | Alcohol, H₂SO₄ | Ester | Typically High | [4][5][6] |
| Carboxylic Acid | Thionyl Chloride | Acid Chloride | Typically High | |
| Acid Chloride | Amine | Amide | Typically High |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Diazotization and Hydrolysis of 2-Chloro-3,4-difluoroaniline
This protocol is a representative method adapted from procedures for analogous compounds.[1]
1. Diazotization:
-
Step 1.1: In a suitable glass-lined reactor, charge 30% concentrated hydrochloric acid.
-
Step 1.2: Add 2-Chloro-3,4-difluoroaniline portion-wise while maintaining the temperature below 20°C. Stir the mixture until a homogenous slurry is formed.
-
Step 1.3: Cool the reactor to 0-5°C.
-
Step 1.4: Prepare a solution of sodium nitrite in water.
-
Step 1.5: Add the sodium nitrite solution dropwise to the reactor, ensuring the temperature does not exceed 5°C.
-
Step 1.6: After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour to ensure complete diazotization.
2. Hydrolysis:
-
Step 2.1: In a separate reactor, prepare a solution of copper(II) sulfate in water and heat to 80-90°C.
-
Step 2.2: Slowly add the cold diazonium salt solution from the first reactor to the hot copper(II) sulfate solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain a steady evolution of gas.
-
Step 2.3: After the addition is complete, heat the reaction mixture to 95-100°C and hold for 1-2 hours to ensure complete hydrolysis.
-
Step 2.4: Cool the reaction mixture to room temperature.
-
Step 2.5: The product, this compound, will precipitate as a solid.
-
Step 2.6: Isolate the solid product by filtration and wash with cold water until the filtrate is neutral.
-
Step 2.7: Dry the product under vacuum at 60-70°C to a constant weight.
Protocol 2: Synthesis of 2-Chloro-3,4-difluorobenzoyl Chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride derivative.
-
Step 1: Charge a dry, inerted glass-lined reactor with this compound and a suitable solvent such as toluene or dichloromethane.
-
Step 2: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Step 3: Slowly add thionyl chloride (SOCl₂) to the mixture. An exothermic reaction will occur, and gas will evolve. Maintain the temperature between 25-30°C.
-
Step 4: After the addition is complete, heat the reaction mixture to a gentle reflux (40-60°C) and maintain for 2-4 hours, or until gas evolution ceases.
-
Step 5: Monitor the reaction by an appropriate method (e.g., IR spectroscopy) to confirm the disappearance of the carboxylic acid.
-
Step 6: Once the reaction is complete, distill off the excess thionyl chloride and solvent under reduced pressure.
-
Step 7: The resulting crude 2-Chloro-3,4-difluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 3: Large-Scale Synthesis of this compound Esters
This protocol outlines the Fischer esterification of this compound.[4][5][6]
-
Step 1: In a suitable reactor equipped with a reflux condenser and a Dean-Stark trap, charge this compound and an excess of the desired alcohol (e.g., methanol, ethanol).
-
Step 2: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Step 3: Heat the reaction mixture to reflux. Water will be formed during the reaction and can be removed azeotropically using the Dean-Stark trap if a suitable solvent like toluene is used with higher alcohols.
-
Step 4: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Step 5: Once the reaction is complete, cool the mixture to room temperature.
-
Step 6: Neutralize the acid catalyst with a base, such as sodium bicarbonate solution.
-
Step 7: Remove the excess alcohol and solvent by distillation.
-
Step 8: Extract the ester into a suitable organic solvent, wash with water and brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Step 9: Remove the solvent under reduced pressure to yield the crude ester, which can be further purified by vacuum distillation or recrystallization.
Protocol 4: Large-Scale Synthesis of this compound Amides
This protocol describes the synthesis of amides from 2-Chloro-3,4-difluorobenzoyl chloride.
-
Step 1: In a reactor, dissolve the desired amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) and cool to 0-5°C.
-
Step 2: Slowly add a solution of 2-Chloro-3,4-difluorobenzoyl chloride in the same solvent to the cooled amine solution. An exothermic reaction will occur. Maintain the temperature below 10°C.
-
Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Step 4: Monitor the reaction by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Step 5: Once the reaction is complete, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid chloride.
-
Step 6: Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Step 7: The resulting crude amide can be purified by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis and derivatization.
Caption: Logical relationship of this compound and its derivatives.
References
- 1. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in 2-Chloro-3,4-difluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-3,4-difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of chlorine and fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its derivatives attractive candidates for drug discovery and development. Functionalization of the carboxylic acid group is a key step in the elaboration of this scaffold into more complex molecules with potential biological activity. This document provides detailed application notes and experimental protocols for the conversion of this compound into its corresponding acyl chloride, methyl ester, and N-benzyl amide.
I. Synthesis of 2-Chloro-3,4-difluorobenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a common and crucial transformation in organic synthesis, as the acyl chloride is a highly reactive intermediate that can be readily converted into a variety of other functional groups, including esters and amides. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a widely used and effective method for this transformation.
Application Notes:
-
Reaction Principle: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. DMF acts as a catalyst by forming a Vilsmeier-type reagent, which is a more potent acylating agent.
-
Advantages: This method is generally high-yielding and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Considerations: The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases. Anhydrous conditions are important to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
Quantitative Data Summary:
| Product | Reagent | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 2,4-dichloro-5-fluorobenzoyl chloride | Thionyl chloride | DMF | None | 100 °C | 2 h | 96.1% | Adapted from a patent for a structurally similar compound.[1] |
Experimental Protocol:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), anhydrous
-
Anhydrous toluene (optional, for co-evaporation)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add this compound (1.0 eq).
-
Carefully add an excess of thionyl chloride (e.g., 2-3 eq) to the flask.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 75-80 °C) with stirring.
-
Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. Co-evaporation with anhydrous toluene can help to remove the last traces of thionyl chloride.
-
The resulting crude 2-chloro-3,4-difluorobenzoyl chloride is often of sufficient purity to be used directly in the next step.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-Chloro-3,4-difluorobenzoyl chloride.
II. Synthesis of Methyl 2-Chloro-3,4-difluorobenzoate
Esterification is a fundamental reaction for the modification of carboxylic acids. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and reliable method. An alternative approach for fluorinated benzoic acids is the use of thionyl chloride to generate the acyl chloride in situ, followed by the addition of the alcohol.
Application Notes:
-
Reaction Principle: In the thionyl chloride-mediated method, the carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with methanol to form the methyl ester.
-
Advantages: This method is often faster and more efficient than the traditional Fischer esterification, especially for sterically hindered or electronically deactivated carboxylic acids.
-
Considerations: As with the synthesis of the acyl chloride, this reaction should be performed under anhydrous conditions and in a well-ventilated fume hood.
Quantitative Data Summary:
| Product | Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Methyl 2,3,4-trifluorobenzoate | 2,3,4-Trifluorobenzoic acid | Thionyl chloride | Methanol | 60-65 °C | 72 h | 81% | Based on a protocol for a structurally similar compound.[2] |
Experimental Protocol:
Materials:
-
This compound
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-chloro-3,4-difluorobenzoate.
-
Purify the product by column chromatography on silica gel if necessary.
Experimental Workflow:
Caption: Workflow for the synthesis of Methyl 2-chloro-3,4-difluorobenzoate.
III. Synthesis of N-Benzyl-2-chloro-3,4-difluorobenzamide
Amide bond formation is one of the most important reactions in organic and medicinal chemistry. A common and efficient method for preparing amides is the reaction of an acyl chloride with an amine. This approach is generally high-yielding and proceeds under mild conditions.
Application Notes:
-
Reaction Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and releases hydrogen chloride. A base is typically added to neutralize the HCl byproduct.
-
Advantages: This two-step procedure (acid to acyl chloride, then to amide) is often more reliable than direct coupling methods, especially for less reactive substrates.
-
Considerations: The reaction is often exothermic, and slow addition of the acyl chloride to the amine solution is recommended. The use of a base (e.g., pyridine, triethylamine, or aqueous NaOH in a Schotten-Baumann reaction) is necessary to scavenge the HCl produced.
Quantitative Data Summary:
| Product | Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |
| N,N-diethyl-2,4-difluorobenzamide | 2,4-difluorobenzoyl chloride | Diethylamine | None (excess amine) | Chloroform | 0 °C to rt | overnight | 86% | Based on a protocol for a structurally similar compound.[3] |
Experimental Protocol:
Materials:
-
2-Chloro-3,4-difluorobenzoyl chloride
-
Benzylamine
-
Triethylamine or Pyridine (as a base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Dissolve 2-chloro-3,4-difluorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl to remove excess amine and base.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-benzyl-2-chloro-3,4-difluorobenzamide can be purified by recrystallization or column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for the synthesis of N-Benzyl-2-chloro-3,4-difluorobenzamide.
IV. Biological Context: Potential as EGFR Inhibitors
Derivatives of halogenated benzoic acids are of significant interest in drug discovery. For instance, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key player in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it an important therapeutic target.
The structural features of this compound make it an attractive scaffold for the design of novel EGFR inhibitors. The chloro and difluoro substituents can modulate the binding affinity and selectivity of the molecule for the ATP-binding site of the EGFR kinase domain. By functionalizing the carboxylic acid group into various amides and esters, a library of compounds can be generated and screened for their inhibitory activity against EGFR.
EGFR Signaling Pathway:
The EGFR signaling pathway is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosine residues serve as docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the site of inhibition.
References
Application Notes and Protocols for the Amidation of 2-Chloro-3,4-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and effective techniques for the amidation of 2-Chloro-3,4-difluorobenzoic acid. The protocols detailed herein are designed to be adaptable for a range of research and development applications, from small-scale synthesis to process optimization.
Introduction
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. The synthesis of N-substituted-2-chloro-3,4-difluorobenzamides is of significant interest in the development of novel pharmaceuticals and agrochemicals, as the 2-chloro-3,4-difluorophenyl moiety is a key structural motif in various biologically active molecules. This document outlines several robust methods for the amidation of this compound, including protocols utilizing common coupling reagents, activation to the corresponding acyl chloride, and catalytic approaches.
General Considerations
The reactivity of this compound in amidation reactions is influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the fluorine and chlorine atoms can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reaction. However, the ortho-chloro substituent may introduce steric hindrance, which can affect the choice of coupling reagent and reaction conditions. It is crucial to select the appropriate methodology based on the specific amine substrate, desired scale, and purity requirements.
Method 1: Carbodiimide-Mediated Amidation
Carbodiimide coupling agents are widely used for their efficiency and mild reaction conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are commonly employed, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to improve yields and minimize side reactions, particularly racemization in the case of chiral amines.[1]
Experimental Protocol: EDC/HOBt Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-chloro-3,4-difluorobenzamide.
Quantitative Data (Representative)
| Entry | Amine | Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | EDC·HCl | HOBt | DIPEA | DMF | 18 | 85-95 |
| 2 | Benzylamine | EDC·HCl | HOBt | DIPEA | DCM | 16 | 80-90 |
| 3 | Cyclopropylamine | EDC·HCl | HOBt | NMM | DMF | 20 | 75-85 |
| 4 | Morpholine | EDC·HCl | HOBt | DIPEA | DCM | 24 | 70-80 |
Yields are typical for analogous reactions and may vary depending on the specific amine and reaction conditions.
Method 2: Acyl Chloride Formation Followed by Amidation
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation. This method is particularly useful for less reactive amines.
Experimental Protocol: Acyl Chloride Method
Part A: Synthesis of 2-Chloro-3,4-difluorobenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess SOCl₂ or (COCl)₂ and solvent under reduced pressure.
-
The resulting crude 2-Chloro-3,4-difluorobenzoyl chloride can be used in the next step without further purification.
Part B: Amidation of 2-Chloro-3,4-difluorobenzoyl chloride
Materials:
-
2-Chloro-3,4-difluorobenzoyl chloride (from Part A)
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of crude 2-Chloro-3,4-difluorobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Representative)
| Entry | Amine | Chlorinating Agent | Base | Solvent | Time (h) | Overall Yield (%) |
| 1 | 4-Methoxyaniline | SOCl₂ | Et₃N | DCM | 4 | 80-90 |
| 2 | Piperidine | (COCl)₂/DMF | Pyridine | THF | 3 | 85-95 |
| 3 | n-Butylamine | SOCl₂ | Et₃N | DCM | 5 | 75-85 |
| 4 | 2-Aminopyridine | (COCl)₂/DMF | Et₃N | THF | 6 | 70-80 |
Yields are typical for analogous reactions and may vary depending on the specific amine and reaction conditions.
Method 3: Catalytic Amidation
Catalytic direct amidation methods offer a greener alternative to traditional stoichiometric approaches, as the only byproduct is water. Boronic acid catalysts, for example, have been shown to be effective for the direct coupling of carboxylic acids and amines.
Experimental Protocol: Boronic Acid Catalyzed Amidation
This protocol is based on general procedures for boronic acid-catalyzed amidations and may require optimization for this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Arylboronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid)
-
Anhydrous Toluene or Xylene
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), the amine (1.2 eq), and the arylboronic acid catalyst (5-10 mol%).
-
Add anhydrous toluene or xylene as the solvent.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction time can vary from 12 to 48 hours.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Representative)
| Entry | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | 10 | Toluene | 24 | 70-85 |
| 2 | Aniline | 10 | Xylene | 36 | 65-80 |
| 3 | Hexylamine | 5 | Toluene | 20 | 75-90 |
| 4 | 4-Fluoroaniline | 10 | Xylene | 48 | 60-75 |
Yields are estimations based on similar catalytic amidation reactions and require experimental validation.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Coupling reagents such as DCC and EDC are sensitizers and should be handled with care.
-
Thionyl chloride and oxalyl chloride are corrosive and toxic; handle with extreme caution.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The amidation of this compound can be achieved through several effective methods. The choice of protocol will depend on the specific amine substrate, scale, and available resources. The carbodiimide-mediated approach offers mild conditions suitable for a wide range of amines. The acyl chloride method is robust and effective for less reactive amines. Catalytic amidation presents a more environmentally friendly option. All presented protocols are representative and may require optimization to achieve the best results for a specific application.
References
The Pivotal Role of 2-Chloro-3,4-difluorobenzoic Acid in Synthesis: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – 2-Chloro-3,4-difluorobenzoic acid has emerged as a critical intermediate in the synthesis of a range of valuable molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern on the benzene ring provides a versatile scaffold for the construction of complex heterocyclic systems, most notably the core structure of quinolone antibiotics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and a summary of quantitative data for the use of this key intermediate.
Application Notes
This compound is a key building block primarily utilized in the synthesis of potent antibacterial agents belonging to the fluoroquinolone class. The presence of chlorine and fluorine atoms on the aromatic ring influences the electronic properties of the molecule, facilitating key synthetic transformations and ultimately contributing to the biological activity of the final product.
Pharmaceutical Applications:
The principal application of this compound is in the synthesis of quinolone and fluoroquinolone antibiotics. These synthetic antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This mechanism of action leads to the cessation of bacterial cell division and ultimately, cell death.
A significant application is in the synthesis of compounds like 8-chloro-6,7-difluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a core structure for various potent antibiotics. The synthetic strategy generally involves the conversion of this compound into its more reactive acid chloride, followed by a condensation reaction with a malonic ester. The resulting adduct is then cyclized to form the characteristic bicyclic quinolone ring system.
Agrochemical Applications:
While the primary focus of current research lies in pharmaceuticals, the structural motifs derived from this compound also have potential applications in the agrochemical sector. Halogenated aromatic compounds are integral to the design of modern herbicides and fungicides. The specific arrangement of substituents in this compound can be leveraged to develop new active ingredients with improved efficacy and selectivity for crop protection. Research in this area is ongoing to explore the full potential of this intermediate in developing next-generation agrochemicals.
Data Presentation
The following table summarizes the quantitative data for the key synthetic steps involved in the conversion of this compound to a quinolone core structure. The data is compiled from analogous syntheses of structurally similar compounds, providing a reliable reference for expected yields.
| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1 | Acid Chloride Formation | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2-Chloro-3,4-difluorobenzoyl chloride | >95 | Not Reported | General Knowledge |
| 2 | Malonate Condensation | 2-Chloro-3,4-difluorobenzoyl chloride | Diethyl malonate, Magnesium ethoxide | Diethyl 2-(2-chloro-3,4-difluorobenzoyl)malonate | ~85 | Not Reported | Analogous Synthesis[1] |
| 3 | Enamine Formation | Diethyl 2-(2-chloro-3,4-difluorobenzoyl)malonate | Triethyl orthoformate, Acetic anhydride | Diethyl 2-(1-ethoxy-1-ethenyl)-2-(2-chloro-3,4-difluorobenzoyl)malonate | High | Not Reported | Analogous Synthesis |
| 4 | Cyclization/Substitution | Diethyl 2-(1-ethoxy-1-ethenyl)-2-(2-chloro-3,4-difluorobenzoyl)malonate | Ethylamine | Ethyl 8-chloro-6,7-difluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | ~70 | Not Reported | Analogous Synthesis |
| 5 | Hydrolysis | Ethyl 8-chloro-6,7-difluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Sodium hydroxide, Hydrochloric acid | 8-chloro-6,7-difluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | High | Not Reported | Analogous Synthesis |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of a quinolone antibiotic core from this compound. These protocols are based on established methodologies for structurally related compounds and can be adapted by skilled chemists.
Protocol 1: Synthesis of 2-Chloro-3,4-difluorobenzoyl chloride (Step 1)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place this compound (1 equivalent).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Purification: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The resulting crude 2-Chloro-3,4-difluorobenzoyl chloride is often used in the next step without further purification.
Protocol 2: Synthesis of Diethyl 2-(2-chloro-3,4-difluorobenzoyl)malonate (Step 2)
-
Preparation of Magnesium Ethoxide: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents) to absolute ethanol. A small amount of iodine can be added to initiate the reaction. The mixture is stirred until all the magnesium has reacted to form a solution of magnesium ethoxide.
-
Malonate Addition: To the solution of magnesium ethoxide, add diethyl malonate (1 equivalent) dropwise at room temperature.
-
Acylation: Cool the reaction mixture in an ice bath. Add a solution of 2-Chloro-3,4-difluorobenzoyl chloride (1 equivalent) in an anhydrous solvent (e.g., diethyl ether or toluene) dropwise, maintaining the temperature below 10°C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction by pouring it into a mixture of ice and dilute sulfuric acid. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Protocol 3: Synthesis of Ethyl 8-chloro-6,7-difluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Steps 3 & 4)
-
Enamine Formation: A mixture of diethyl 2-(2-chloro-3,4-difluorobenzoyl)malonate (1 equivalent), triethyl orthoformate (1.5 equivalents), and acetic anhydride (2 equivalents) is heated at 120-130°C for 2-3 hours. The volatile byproducts are removed by distillation.
-
Cyclization/Substitution: The crude intermediate from the previous step is dissolved in a suitable solvent such as ethanol or DMF. Ethylamine (in excess, either as a solution or bubbled as a gas) is added, and the mixture is heated to reflux for several hours.
-
Work-up: After cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
Visualizations
The following diagrams illustrate the key synthetic pathway and the mechanism of action of the resulting fluoroquinolone antibiotics.
Disclaimer: The provided protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The yields and reaction conditions may vary and should be optimized for specific applications.
References
Application Notes and Protocols: 2-Chloro-3,4-difluorobenzoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications as a building block in materials science. The presence of chlorine and fluorine substituents on the benzene ring can impart unique properties to polymers and other materials, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. While its primary documented use is as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its potential in materials science remains an area of active exploration. This document provides an overview of the potential applications and theoretical experimental protocols based on the known reactivity of similar fluorinated aromatic compounds.
Potential Applications in Materials Science
Based on the properties of analogous fluorinated and chlorinated aromatic compounds, this compound could theoretically be utilized in the following areas:
-
High-Performance Polymers: As a monomer or co-monomer in the synthesis of specialty polymers such as polyamides, polyesters, and polyimides. The incorporation of the chloro- and difluoro- functionalities is expected to enhance the thermal stability, flame retardancy, and chemical resistance of the resulting polymers.
-
Liquid Crystals: The rigid, rod-like structure of the molecule suggests its potential as a component in the synthesis of liquid crystalline materials. The polar substituents would influence the dielectric anisotropy and other mesomorphic properties.
-
Functional Dyes: The aromatic core can be chemically modified to produce functional dyes with tailored optical and electronic properties for applications in organic electronics or as sensory materials.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. The halogen substituents would modify the pore environment and could influence the framework's properties for applications in gas storage or catalysis.
Due to the limited availability of specific experimental data for this compound in materials science applications in publicly accessible literature, the following sections provide generalized protocols and logical workflows for its potential use.
Theoretical Experimental Protocols
Synthesis of a High-Performance Polyamide
This protocol describes a theoretical pathway for the synthesis of a polyamide using this compound as a monomer.
Objective: To synthesize a polyamide with potentially enhanced thermal and chemical resistance.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
An aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours until the solution becomes clear.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-Chloro-3,4-difluorobenzoyl chloride.
-
-
Polycondensation:
-
In a separate flask, dissolve an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in anhydrous NMP under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the prepared 2-Chloro-3,4-difluorobenzoyl chloride in anhydrous NMP to the diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Workflow Diagram for Polyamide Synthesis
Caption: Workflow for the theoretical synthesis of a polyamide.
Data Presentation
As no specific quantitative data for materials synthesized from this compound is currently available in the literature, a comparative data table cannot be provided. Researchers are encouraged to use the protocols outlined above to generate and report such data.
Logical Relationship Diagram for Potential Applications
Caption: Potential applications and resulting material properties.
Conclusion
This compound represents a potentially valuable but currently underexplored monomer in materials science. The theoretical protocols and logical diagrams presented here are intended to serve as a foundational guide for researchers interested in investigating its practical applications. The synthesis and characterization of novel materials derived from this compound would be a valuable contribution to the field, potentially leading to the development of new high-performance materials. Further experimental work is required to validate these potential applications and to generate the quantitative data necessary for a thorough evaluation of its utility in materials science.
Application Notes and Protocols for 2-Chloro-3,4-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 2-Chloro-3,4-difluorobenzoic acid in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain experimental integrity.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structural features make it a potential building block in the synthesis of novel pharmaceutical compounds and other fine chemicals. Due to its chemical nature, proper handling and safety precautions are mandatory.
Quantitative Data Summary
A summary of the key quantitative data for this compound and related compounds is presented below.
| Property | This compound | 2-Chloro-4-fluorobenzoic acid | 2-Chloro-4,5-difluorobenzoic acid |
| Molecular Formula | C₇H₃ClF₂O₂ | C₇H₄ClFO₂ | C₇H₃ClF₂O₂ |
| Molecular Weight | 192.55 g/mol [1] | 174.56 g/mol [2] | 192.55 g/mol [3] |
| CAS Number | 150444-93-2[1] | 2252-51-9[2] | 110877-64-0 |
| Melting Point | Not specified | 181-183 °C[2] | 103-106 °C[3] |
| Boiling Point | 277.9±35.0°C at 760 mmHg[1] | Not specified | Not specified |
| Appearance | Solid | White solid[4] | Solid |
| Solubility | No information available | 95% ethanol: soluble 50 mg/mL[2] | No information available |
Health and Safety Information
Hazard Statements:
-
Harmful if swallowed.[6]
Precautionary Statements:
-
Prevention:
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4][5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]
-
If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]
-
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[4]
-
Experimental Protocols
4.1. General Handling and Weighing Protocol
This protocol outlines the standard procedure for handling and weighing this compound in a laboratory setting.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate solvent (e.g., ethanol, if solubility is confirmed)
-
Glassware (beaker, flask)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Don appropriate PPE before handling the chemical.
-
Perform all handling and weighing operations within a certified chemical fume hood to avoid inhalation of dust particles.
-
Place a clean weighing paper or boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its container to the weighing paper using a clean spatula.
-
Record the exact weight.
-
To dissolve, add the weighed solid to a beaker or flask containing the appropriate solvent and stir until fully dissolved.
-
Clean the spatula and any contaminated surfaces with a suitable solvent and dispose of the waste appropriately.
-
After handling, wash hands thoroughly with soap and water.
4.2. Spill Response Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
For small spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the substance is dusty.
-
Gently sweep up the spilled solid, avoiding the generation of dust.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
Ventilate the area.
For large spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team or safety officer.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
Visualizations
Diagram 1: General Laboratory Handling Workflow
Caption: Workflow for handling this compound.
Diagram 2: Hazard Mitigation Logic
Caption: Logical flow from hazard identification to mitigation.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-氯-4-氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3,4-difluorobenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-3,4-difluorobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent and adaptable laboratory-scale synthesis involves the carboxylation of a 1-chloro-2,3-difluorobenzene precursor via an organometallic intermediate. This is typically achieved through either a Grignard reaction or an organolithium intermediate, followed by quenching with solid carbon dioxide (dry ice).
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges include:
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Formation of the Organometallic Intermediate: The inertness of the C-Cl bond can make the formation of the Grignard or organolithium reagent from 1-chloro-2,3-difluorobenzene challenging to initiate.
-
Regioselectivity: Ensuring the carboxylation occurs at the desired position (C2) is critical. Side reactions, such as metalation at other positions on the aromatic ring, can lead to isomeric impurities.
-
Moisture and Air Sensitivity: Organometallic intermediates are highly sensitive to moisture and atmospheric oxygen, which can quench the reagent and significantly reduce the yield.
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Side Reactions: Wurtz-type coupling of the organometallic intermediate with the starting halide can produce biphenyl impurities.[1]
-
Purification: Separating the desired product from unreacted starting material and side products can be challenging due to similar physical properties.
Q3: How can I improve the initiation of the Grignard reaction?
A3: To improve the initiation of the Grignard reaction with 1-chloro-2,3-difluorobenzene, consider the following:
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Magnesium Activation: Use fresh, high-purity magnesium turnings. Activating the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.[1] Physical activation by crushing the magnesium turnings under anhydrous conditions can also expose a fresh reactive surface.
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Anhydrous Conditions: Ensure all glassware is rigorously dried, and use anhydrous solvents. Even trace amounts of water can inhibit the reaction.
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Mechanical Agitation: Vigorous stirring can help to break up the passivating layer on the magnesium surface.
Q4: What are the expected side products in this synthesis?
A4: Common side products may include:
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Biphenyl derivatives: Formed from the coupling of the organometallic intermediate with the starting 1-chloro-2,3-difluorobenzene.
-
Isomeric carboxylic acids: Resulting from carboxylation at other positions on the aromatic ring.
-
Phenol derivatives: Formed if the organometallic intermediate reacts with oxygen.
Q5: What is the best method for purifying the final product?
A5: Purification is typically achieved by recrystallization. A common method for benzoic acids is recrystallization from water, leveraging their higher solubility in hot water compared to cold water. If organic solvents are necessary, a mixed solvent system (e.g., ethanol/water) can be effective. Acid-base extraction can also be employed to separate the acidic product from neutral impurities like biphenyls.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Failure to form the organometallic intermediate | - Ensure all glassware is oven-dried and assembled hot under an inert atmosphere (e.g., Argon or Nitrogen).- Use fresh, high-purity magnesium turnings or alkyllithium reagent.- Activate magnesium with a crystal of iodine or 1,2-dibromoethane.- Use a high-quality anhydrous solvent, such as diethyl ether or THF. |
| Quenching of the organometallic intermediate by moisture or air | - Maintain a positive pressure of inert gas throughout the reaction.- Add reagents via syringe through a septum.- Use freshly crushed, high-quality dry ice for the carboxylation step. |
| Inefficient carboxylation | - Ensure the dry ice is finely crushed to maximize surface area.- Add the organometallic solution slowly to a large excess of crushed dry ice to maintain a low temperature and prevent side reactions. |
| Loss of product during workup | - Ensure the aqueous layer is sufficiently acidified (pH < 2) to fully protonate the carboxylate salt before extraction.- Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to maximize recovery. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted 1-chloro-2,3-difluorobenzene | - Increase the reaction time for the formation of the organometallic intermediate.- Ensure the magnesium is fully consumed before proceeding to the carboxylation step.- Purify the crude product using acid-base extraction to remove the neutral starting material. |
| Formation of biphenyl side products | - Add the solution of 1-chloro-2,3-difluorobenzene slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[1]- Maintain a gentle reflux temperature to avoid favoring the coupling side reaction.[1] |
| Isomeric acid impurities | - Optimize the reaction temperature for the formation of the organometallic intermediate to favor the desired regioselectivity. Low temperatures (e.g., -78 °C for lithiation) are often crucial.- Consider using a directing group if regioselectivity remains a persistent issue. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
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1-chloro-2,3-difluorobenzene
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Magnesium turnings
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Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO2)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
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Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-chloro-2,3-difluorobenzene (1 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the halide solution to the magnesium turnings and gently warm to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate initiation.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
-
Carboxylation:
-
In a separate large beaker, place an excess of freshly crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
-
Workup and Purification:
-
Quench the reaction mixture by slowly adding dilute hydrochloric acid until the aqueous layer is acidic (pH < 2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from hot water or an appropriate organic solvent system.
-
Quantitative Data from Analogous Syntheses
The following tables summarize reaction conditions and yields for the synthesis of structurally related chloro-fluoro-substituted benzoic acids, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Synthesis of 2-chloro-4,5-difluorobenzoic acid via Friedel-Crafts Acylation and Oxidation
| Step | Starting Material | Reagents | Temperature | Time | Yield |
| Acylation | 3,4-Difluorochlorobenzene | Acetyl chloride, AlCl3 | 60°C | 9 h | 75% |
| Oxidation | 2-Chloro-4,5-difluoroacetophenone | NaOCl | Not specified | Not specified | 80% |
Table 2: Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid via Lithiation and Carboxylation
| Step | Starting Material | Reagents | Temperature | Time | Yield |
| Lithiation | 2-Chloro-1,3-difluoro-4-methoxymethoxybenzene | LITMP in THF | -75°C | 2 h | Not specified |
| Carboxylation | Organolithium intermediate | Dry ice, then HCl | -75°C to RT | Not specified | 75% |
Visualizations
References
Technical Support Center: Purification of Crude 2-Chloro-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 2-Chloro-3,4-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity. For minor impurities, recrystallization is often sufficient. For complex mixtures or to remove closely related isomers, column chromatography may be necessary.
Q2: What are the likely impurities in crude this compound?
A2: Depending on the synthetic route, common impurities may include:
-
Isomeric Byproducts: Positional isomers such as 2-chloro-4,5-difluorobenzoic acid or other regioisomers can form during the synthesis.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Over- or Under-halogenated Species: Byproducts with additional or fewer halogen substituents.
-
Solvent Residues: Trace amounts of solvents used in the reaction or initial work-up.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main component and detects impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can identify the desired product and reveal the presence of structurally similar impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (if available) indicates high purity. Impurities typically broaden the melting range and depress the melting point.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Problem 1: Oiling Out - The compound separates as an oil instead of crystals.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | The solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. A mixture of ethanol and water, or toluene and heptane can be effective for substituted benzoic acids. |
| Solution is Too Concentrated | The concentration of the solute is too high for crystallization to occur at that temperature. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling can prevent the formation of an ordered crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Problem 2: Poor Recovery of Purified Product.
| Potential Cause | Suggested Solution |
| Compound is Too Soluble in the Chosen Solvent | A significant amount of the product remains dissolved in the mother liquor. Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. |
| Too Much Solvent Was Used | Using an excessive amount of solvent will lead to lower yields. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | The product crystallizes during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) and use a small excess of hot solvent to ensure the compound remains dissolved. |
Problem 3: Crystals are Colored or Appear Impure.
| Potential Cause | Suggested Solution |
| Colored Impurities Present | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Incomplete Removal of Mother Liquor | Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities. |
Column Chromatography
Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.
Problem 1: Poor Separation of Compound from Impurities.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System (Eluent) | The eluent may be too polar, causing all components to elute too quickly, or not polar enough, resulting in slow elution and band broadening. Optimize the eluent system using thin-layer chromatography (TLC) first. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape. |
| Column Overloading | Too much crude material was loaded onto the column. Use an appropriate amount of silica gel relative to the crude product (typically a 30:1 to 50:1 ratio by weight). |
| Column Packing Issues | Cracks or channels in the silica gel lead to an uneven flow of the mobile phase. Ensure the column is packed uniformly as a slurry and is not allowed to run dry. |
Problem 2: Compound is Stuck on the Column.
| Potential Cause | Suggested Solution |
| Eluent is Not Polar Enough | Gradually increase the polarity of the eluent to facilitate the elution of the compound. For acidic compounds, adding a small percentage of a more polar solvent like methanol can be effective. |
| Strong Interaction with Silica Gel | Benzoic acids can interact strongly with the acidic silica gel. Adding a small amount of acetic acid or formic acid to the eluent can help to reduce tailing and improve elution by competing for binding sites on the silica. |
Experimental Protocols
Recrystallization from a Mixed Solvent System (Toluene/Heptane)
This protocol is suitable for purifying this compound with a moderate level of impurities.
Materials:
-
Crude this compound
-
Toluene
-
Heptane
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add heptane dropwise until the solution becomes slightly cloudy (the cloud point).
-
Re-dissolution: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane.
-
Drying: Dry the purified crystals in a vacuum oven.
| Parameter | Value |
| Initial Solvent | Toluene |
| Anti-Solvent | Heptane |
| Temperature for Dissolution | Boiling point of Toluene (~111 °C) |
| Cooling Temperature | 0-5 °C (Ice Bath) |
| Expected Yield | 70-90% (dependent on initial purity) |
Column Chromatography
This protocol is a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl acetate
-
Acetic acid (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Collect fractions and monitor the separation using TLC.
-
Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Adding 0.5-1% acetic acid to the mobile phase can improve the peak shape of the acidic product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate gradient (e.g., from 98:2 to 80:20) |
| Mobile Phase Modifier | 0.5 - 1% Acetic Acid (optional) |
| Monitoring Technique | Thin-Layer Chromatography (TLC) |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting common issues during the recrystallization of this compound.
troubleshooting common side reactions in 2-Chloro-3,4-difluorobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Chloro-3,4-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Several viable starting materials can be used, each with distinct synthetic pathways. Common precursors include 1,2-difluoro-4-chlorobenzene and 3,4-difluorobenzoic acid. Other related syntheses for similar compounds have utilized m-chloroaniline, 2-chloro-4-aminobromobenzene, 2-chloro-4-fluorotoluene, and 2-chloro-4-aminobenzonitrile.[1][2][3][4][5]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors depending on the synthetic route. Incomplete reactions are a primary cause. For instance, in syntheses involving the oxidation of a methyl group, the reaction may stall at the intermediate alcohol or aldehyde stage if the oxidizing agent is not potent enough or if reaction conditions are suboptimal.[6][7] In diazotization reactions, premature decomposition of the diazonium salt, often due to improper temperature control, can significantly reduce the yield of the desired product.[7]
Q3: The final product is discolored. What impurities might be causing this?
Discoloration, such as a yellow or brownish tint, typically indicates the presence of trace impurities. In syntheses utilizing diazotization, residual diazonium salts can form colored azo-byproducts.[7] Additionally, minor oxidation products from starting materials or the product itself, particularly at elevated temperatures, can contribute to discoloration.[7]
Q4: I am observing an unexpected peak in my NMR spectrum. What could it be?
An unexpected peak could correspond to several potential side products. If your synthesis involves a Grignard reaction, the formation of biphenyl compounds from the coupling of the Grignard reagent with unreacted aryl halide is a known side reaction.[6] In syntheses starting from nitriles, an incomplete hydrolysis step will result in residual nitrile starting material.
Q5: How can I minimize the formation of phenolic byproducts in a diazotization reaction?
The formation of phenolic byproducts occurs when the diazonium salt reacts with water. To minimize this, it is crucial to maintain strict control over the reaction temperature and ensure the slow, careful addition of reagents.[6][7] Running the reaction at low temperatures helps to control the decomposition of the diazonium salt.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps | Relevant Analytical Techniques |
| Low Yield | Incomplete oxidation of the precursor. | - Use a stronger oxidizing agent (e.g., potassium permanganate).- Increase reaction time or temperature.[6] | TLC, GC, NMR to monitor starting material disappearance. |
| Premature decomposition of diazonium salt. | - Maintain strict temperature control (ice bath).- Ensure slow and controlled addition of reagents.[6] | Visual observation (gas evolution), Temperature monitoring. | |
| Incomplete hydrolysis of nitrile intermediate. | - Extend the hydrolysis reaction time.- Increase the concentration of the acid or base catalyst. | IR (disappearance of nitrile peak), TLC, HPLC. | |
| Product Discoloration (Yellow/Brown) | Presence of azo compounds from diazotization. | - Treat the product solution with activated carbon before final crystallization.[7] | UV-Vis Spectroscopy. |
| Formation of minor oxidation byproducts. | - Purify the product by recrystallization.- Employ column chromatography for purification. | HPLC, LC-MS. | |
| Presence of Isomeric Impurities | Lack of regioselectivity in the reaction. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.- Isomeric impurities may be difficult to remove; consider an alternative synthetic route with higher selectivity. | HPLC, GC, NMR. |
| Residual Starting Material | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure correct stoichiometry of reagents. | TLC, HPLC, GC, NMR. |
| Formation of Biphenyl Byproducts (in Grignard routes) | Coupling of Grignard reagent with unreacted aryl halide. | - Add the aryl halide dropwise to the magnesium turnings to maintain a low concentration.- Maintain a gentle reflux temperature.[6] | GC-MS, NMR. |
| Formation of Phenolic Byproducts (in diazotization routes) | Reaction of the diazonium salt with water. | - Maintain low reaction temperatures.- Use a non-aqueous workup if possible.[7] | HPLC, LC-MS. |
Experimental Protocols
General Protocol for Diazotization and Hydrolysis
Note: This is a generalized procedure and may require optimization for specific substrates.
-
Diazotization: Dissolve the starting amino-substituted aromatic compound in an appropriate acidic solution (e.g., concentrated hydrochloric acid and water).[3] Cool the solution to 0°C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.[3] Stir the mixture for a designated period (e.g., 30 minutes) at this temperature.
-
Hydrolysis: The resulting diazonium salt solution is then carefully heated to promote hydrolysis. The reaction temperature and duration will be specific to the substrate.
-
Workup: After cooling, the product is typically isolated by extraction with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent to yield the final this compound.
Visual Guides
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common synthesis issues.
General Synthesis Pathway Overview
Caption: Overview of common synthetic routes.
References
- 1. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 2. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-3,4-difluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3,4-difluorobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While a specific, optimized industrial synthesis for this compound is not extensively published, common strategies for synthesizing similar halogenated and fluorinated benzoic acids can be adapted. Two plausible routes include:
-
Hydrolysis of 2-chloro-3,4-difluorobenzonitrile: This is a common final step in the synthesis of aromatic acids. The nitrile precursor can be synthesized from a corresponding aniline or through a halogen-exchange reaction.
-
Carboxylation of an organometallic intermediate: This involves forming a Grignard or organolithium reagent from a suitable precursor like 1-bromo-2-chloro-3,4-difluorobenzene and then quenching it with carbon dioxide.
Q2: What are the main challenges in synthesizing this compound?
A2: Researchers may encounter several challenges, including:
-
Harsh reaction conditions: Some synthetic routes may require very low temperatures (e.g., for organolithium reagents) or high temperatures (for hydrolysis or fluorination), which can be difficult to manage on a large scale.[1]
-
Side reactions: The formation of byproducts is a common issue. For instance, Grignard reactions can lead to the formation of biphenyl impurities, and diazotization reactions can result in the formation of highly reactive benzyne intermediates.[2]
-
Purification difficulties: The structural similarity between the desired product and potential impurities can make purification challenging, often requiring techniques like recrystallization or column chromatography.[1]
-
Low yields: Incomplete reactions or the formation of side products can significantly reduce the overall yield.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for monitoring the purity of the product and quantifying any impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the hydrolysis of 2-chloro-3,4-difluorobenzonitrile.
Q1: My hydrolysis reaction is very slow or incomplete. What could be the cause?
A1: Incomplete hydrolysis of the nitrile can be due to several factors:
-
Insufficient acid/base concentration: The concentration of the acid or base used for hydrolysis is crucial. For acidic hydrolysis, concentrated sulfuric acid is often used.[3]
-
Low reaction temperature: Higher temperatures are typically required to drive the hydrolysis to completion. For acid-catalyzed hydrolysis, temperatures can range from 90°C to 100°C.[3]
-
Poor solubility of the starting material: The nitrile may not be fully soluble in the reaction medium. While strong acid or base solutions are often used neat, ensuring good mixing is important.
To troubleshoot, you can try the following:
-
Increase the concentration of the acid or base.
-
Gradually increase the reaction temperature while monitoring for any decomposition.
-
Extend the reaction time and monitor the progress using TLC or HPLC.
Q2: I am observing the formation of an amide intermediate (2-chloro-3,4-difluorobenzamide). How can I convert it to the desired carboxylic acid?
A2: The formation of the amide is a common intermediate in nitrile hydrolysis. To drive the reaction to completion and form the carboxylic acid, you can:
-
Increase the reaction time and/or temperature. Amide hydrolysis is often slower than nitrile hydrolysis.
-
Increase the concentration of the acid or base. More stringent conditions may be needed to hydrolyze the more stable amide.
Q3: The final product is difficult to purify and contains persistent impurities. What are the likely contaminants and how can they be removed?
A3: Common impurities may include unreacted starting material (2-chloro-3,4-difluorobenzonitrile) or the intermediate amide.
-
Purification strategies:
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system needs to be identified.
-
Acid-base extraction: Since the product is a carboxylic acid, you can dissolve the crude product in a suitable organic solvent and extract it with an aqueous base (like sodium bicarbonate). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.
-
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound based on procedures for analogous compounds. Note: This protocol may require further optimization.
Synthesis of this compound via Hydrolysis of 2-chloro-3,4-difluorobenzonitrile
This two-step process involves the synthesis of the nitrile followed by its hydrolysis.
Step 1: Synthesis of 2-chloro-3,4-difluorobenzonitrile (Illustrative)
This step is highly dependent on the available starting material. A common method is the Sandmeyer reaction starting from an appropriately substituted aniline.
Step 2: Hydrolysis of 2-chloro-3,4-difluorobenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3,4-difluorobenzonitrile (1 equivalent).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 90%, 5-10 equivalents) to the flask.[3] The addition may be exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring.[3] Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice water to precipitate the crude product.
-
Filter the solid, wash it with cold water until the filtrate is neutral, and dry the solid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Data Presentation
The following tables summarize reaction conditions from the literature for the synthesis of similar compounds, which can serve as a starting point for optimization.
Table 1: Conditions for Acid-Catalyzed Hydrolysis of Fluorinated Benzonitriles
| Starting Material | Acid | Molar Ratio (Acid:Nitrile) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-4-fluorobenzonitrile | 90% H₂SO₄ | 10:1 | 100 | 4 | 93.1 | [3] |
| 2-chloro-4-fluorobenzonitrile | 95% H₂SO₄ | 5:1 | 90 | 12 | - | [3] |
| 2,4,6-trifluorobenzonitrile | 70% H₂SO₄ | - | 140 | 2 | 95 | [4] |
Table 2: Conditions for Diazotization Reactions in the Synthesis of Fluorinated Aromatics
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2-chloro-4-aminobenzonitrile | 30% HCl, NaNO₂, NaBF₄ | 0 | - | [3] |
| 2-chloro-4-aminobromobenzene | 10% HCl, NaNO₂, NaBF₄ | 0 | - | [5] |
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships for troubleshooting.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the hydrolysis step.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-3,4-difluorobenzoic Acid
Welcome to the technical support center for the purification of 2-Chloro-3,4-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route employed. A prevalent synthesis involves the oxidation of 2-chloro-3,4-difluorotoluene. Potential impurities from this process include:
-
Unreacted Starting Material: 2-chloro-3,4-difluorotoluene.
-
Over-oxidation Products: While less common, impurities from ring opening or further oxidation could be present.
-
Reagents and Byproducts: Residual oxidizing agents or their byproducts.
Another synthetic pathway might involve the hydrolysis of 2-chloro-3,4-difluorobenzonitrile. In this case, impurities could include:
-
Unreacted Nitrile: 2-chloro-3,4-difluorobenzonitrile.
-
Amide Intermediate: 2-chloro-3,4-difluorobenzamide, resulting from incomplete hydrolysis.
Identifying the specific impurities present in your sample is crucial for selecting the most effective purification strategy.
Q2: My purified this compound has a low melting point and broad peak in HPLC analysis. What could be the issue?
A2: A low and broad melting point, along with a broad peak in HPLC, strongly suggests the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. The broad HPLC peak indicates that your compound is not chromatographically pure and may contain one or more closely eluting impurities. It is recommended to employ one of the purification methods detailed in the troubleshooting guides below to remove these impurities.
Q3: I am observing poor recovery after recrystallization. What can I do to improve the yield?
A3: Low recovery during recrystallization can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Refer to the Recrystallization Troubleshooting Guide for a more detailed protocol and solvent selection.
Troubleshooting Guides
Purification by Acid-Base Extraction
This technique is highly effective for separating the acidic this compound from neutral and basic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1] Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated 2-chloro-3,4-difluorobenzoate salt will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.
-
Extraction: Drain the aqueous layer into a clean flask. Wash the organic layer with the aqueous base solution two more times to ensure complete extraction of the acid.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify with concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2), which will precipitate the purified this compound.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking. | Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion. |
| Low Yield of Precipitate | Incomplete extraction or insufficient acidification. | Perform additional extractions of the organic layer. Ensure the aqueous layer is sufficiently acidic by checking with pH paper.[1] |
| Oily Precipitate | Presence of impurities that lower the melting point. | Re-dissolve the oil in a minimal amount of a suitable organic solvent and repeat the acid-base extraction, or proceed to a different purification method like recrystallization or chromatography. |
Diagram of the Acid-Base Extraction Workflow
Caption: Workflow for purifying this compound via acid-base extraction.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. Based on the properties of similar benzoic acid derivatives, a mixture of ethanol and water, or toluene and hexanes are good starting points for solvent screening.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting:
| Issue | Possible Cause | Solution |
| "Oiling Out" | The melting point of the crude solid is lower than the boiling point of the solvent. | Add more of the primary solvent to lower the saturation point. Reheat to dissolve the oil and cool slowly. |
| No Crystal Formation | Too much solvent was used, or the solution is supersaturated. | Evaporate some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low Purity | The cooling process was too rapid, trapping impurities. | Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath. |
Diagram of the Recrystallization Workflow
Caption: General workflow for the purification of a solid compound by recrystallization.
Purification by Flash Column Chromatography
For challenging separations where recrystallization and extraction are insufficient, flash column chromatography offers a higher degree of purification.
Experimental Protocol:
-
Adsorbent: Silica gel is the most common stationary phase for the purification of acidic compounds.
-
Eluent Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. For acidic compounds like this compound, adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent can improve peak shape and reduce tailing.
-
Column Packing: The silica gel should be packed uniformly in the column as a slurry with the initial eluent.
-
Sample Loading: The crude sample should be dissolved in a minimal amount of the eluent or a stronger solvent and loaded onto the top of the column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: The eluent is passed through the column under positive pressure. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate eluent system. | Optimize the eluent system using TLC. A good starting point is an eluent that gives the target compound an Rf value of ~0.3. |
| Band Tailing | Strong interaction of the acidic compound with the silica gel. | Add a small percentage of a volatile acid (e.g., acetic acid) to the eluent to suppress this interaction. |
| Cracked Column Bed | Improper packing or running the column dry. | Ensure the column is packed as a uniform slurry and never let the solvent level drop below the top of the silica gel. |
Diagram of the Flash Chromatography Workflow
Caption: A step-by-step workflow for purification using flash column chromatography.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | Difference in acidity | >95% | Simple, fast, good for removing neutral/basic impurities. | Less effective for removing acidic impurities. |
| Recrystallization | Differential solubility | >98% | Can yield very pure material, scalable. | Requires suitable solvent, potential for low recovery. |
| Flash Chromatography | Differential adsorption | >99% | High resolution, good for complex mixtures. | More time-consuming, requires more solvent, less scalable. |
Note: The purity levels are typical and can vary depending on the nature and amount of impurities in the crude material.
Table 2: Purity Analysis Methods
| Technique | Principle | Typical Conditions | Information Obtained |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a stationary and mobile phase. | Column: C18 reverse-phase.Mobile Phase: Acetonitrile/Water with 0.1% formic acid (gradient elution).[3][4] | Quantitative purity, detection of non-volatile impurities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation by boiling point and interaction with a stationary phase, followed by mass analysis. | Derivatization: Often required to increase volatility (e.g., silylation).[5]Column: Capillary column (e.g., DB-5ms).Carrier Gas: Helium. | Identification of volatile impurities, high sensitivity. |
| Melting Point Analysis | Temperature at which a solid becomes a liquid. | Sharp melting point close to the literature value indicates high purity. | A depressed and broad melting range suggests the presence of impurities. |
References
Technical Support Center: Synthesis of 2-Chloro-3,4-difluorobenzoic Acid and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3,4-difluorobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound and its derivatives, offering potential solutions and preventative measures.
Q1: My diazotization reaction of 2-amino-3,4-difluorobenzoic acid is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?
A1: Low yields and byproduct formation in diazotization reactions are common and often stem from the instability of the diazonium salt. Key factors to control are temperature and the presence of water.
-
Issue: Decomposition of the Diazonium Salt. The diazonium salt intermediate is thermally unstable and can decompose if the temperature is not strictly controlled, typically between 0-5 °C.[1]
-
Troubleshooting:
-
Ensure your reaction vessel is adequately cooled in an ice-salt bath throughout the addition of sodium nitrite.
-
Add the sodium nitrite solution slowly and dropwise to prevent localized warming.
-
Monitor the internal reaction temperature continuously with a calibrated thermometer.
-
-
-
Issue: Hydroxylation Side Reaction. The diazonium salt can react with water to form undesired phenolic byproducts, such as 2-hydroxy-3,4-difluorobenzoic acid.[2]
-
Troubleshooting:
-
While aqueous acids are necessary to form nitrous acid, using anhydrous or highly concentrated acids (e.g., concentrated HCl or H₂SO₄) can minimize the excess water available for this side reaction.[1]
-
Consider non-aqueous diazotization methods if phenolic byproducts are a persistent issue.
-
-
-
Issue: Incomplete Diazotization. Insufficient acid or sodium nitrite can lead to unreacted starting material, complicating purification.
-
Troubleshooting:
-
Use a slight excess of sodium nitrite (e.g., 1.02-1.1 equivalents) to ensure complete conversion of the primary amine.
-
Ensure the starting amine is fully dissolved or suspended in the acidic solution before adding sodium nitrite.
-
-
Q2: I am observing incomplete hydrolysis of 2-chloro-3,4-difluorobenzonitrile to the corresponding carboxylic acid. How can I drive the reaction to completion?
A2: Incomplete hydrolysis of the nitrile is a frequent challenge, often due to the electron-withdrawing effects of the halogen substituents which can affect the reactivity of the nitrile group.
-
Issue: Insufficient Reaction Time or Temperature. Hydrolysis, whether under acidic or basic conditions, often requires elevated temperatures and sufficient time to proceed to completion.
-
Troubleshooting:
-
Acidic Hydrolysis: Refluxing with a strong acid like 70-90% sulfuric acid for several hours (e.g., 4-12 hours) at temperatures ranging from 90-120°C is often effective.[3]
-
Basic Hydrolysis: Heating with an aqueous solution of a strong base like potassium hydroxide (e.g., 10% solution) at around 70°C for 6 hours can be employed.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
-
Issue: Poor Solubility of the Starting Material. The nitrile may not be fully soluble in the reaction medium, limiting the reaction rate.
-
Troubleshooting:
-
Consider the use of a co-solvent that is miscible with the aqueous acidic or basic solution and can help dissolve the starting nitrile.
-
Ensure vigorous stirring to maximize the surface area of the reactants.
-
-
Q3: The oxidation of 2-chloro-3,4-difluorotoluene to this compound is sluggish and gives me a mixture of the aldehyde and unreacted starting material. What can I do?
A3: The oxidation of a methyl group to a carboxylic acid proceeds through an alcohol and an aldehyde intermediate. Incomplete oxidation is a common issue.
-
Issue: Oxidizing Agent is Not Strong Enough or is Used in Insufficient Quantity.
-
Troubleshooting:
-
Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents are often used for this transformation. However, due to toxicity concerns with chromium, alternative methods are preferred.[4]
-
A catalytic system using Co(OAc)₂ and Mn(OAc)₂ with an oxygen atmosphere at elevated temperature and pressure can be highly effective.[5]
-
Ensure you are using a sufficient stoichiometric amount of the oxidizing agent.
-
-
-
Issue: Reaction Conditions are Too Mild.
-
Troubleshooting:
-
Increase the reaction temperature. For example, the Co/Mn catalyzed oxidation is typically performed at 130-160°C.[5]
-
Increase the reaction time and monitor for the disappearance of the starting material and intermediate aldehyde by GC or HPLC.
-
-
Q4: My final product of this compound is discolored. What is the cause and how can I purify it?
A4: Discoloration often arises from trace impurities, which can be residual starting materials, byproducts from side reactions, or decomposition products.
-
Troubleshooting Purification:
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, toluene, hexane/ethyl acetate) to find one where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurities remain soluble.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before allowing it to cool.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed, though it is less practical for large-scale purifications.
-
Sublimation: For thermally stable compounds, vacuum sublimation can be an effective method for removing non-volatile impurities.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Different Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents & Conditions | Reported Yield | Purity | Reference |
| Oxidation | 2-chloro-4-fluorotoluene | Co(OAc)₂, Mn(OAc)₂, t-BuOOH, HBr, O₂ (300 psi), Acetic Acid, 130-160°C, 3h | 92% | >98% (by mp) | [5] |
| Hydrolysis (Acidic) | 2-chloro-4-fluorobenzonitrile | 90% H₂SO₄, 100°C, 4h | 93.05% | Not Specified | [3] |
| Hydrolysis (Basic) | 2-chloro-4-fluorobenzonitrile | 10% KOH, 70°C, 6h, followed by acidification | High | Not Specified | [3] |
| Diazotization & Fluorination | 4-amino-2-chlorobenzoic acid | H₂O₂, KF, phosphotungstic acid ammonium salt, 40°C | 96.9% | Not Specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-fluorobenzoic Acid via Oxidation of 2-chloro-4-fluorotoluene[5]
-
To a 1.5 L tantalum steel autoclave, add Co(OAc)₂·4H₂O (300 mg, 1.20 mmol), Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), 48% HBr (600 mg), 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), and glacial acetic acid (240 mL).
-
Seal the autoclave and pressurize with oxygen to 300 psi.
-
Heat the mixture to 130-160°C and maintain for 3 hours with vigorous stirring.
-
Cool the autoclave to room temperature and carefully vent the excess pressure.
-
Pour the reaction mixture into ice water (250 mL).
-
Collect the resulting white solid by suction filtration.
-
Wash the solid with water (4 x 100 mL).
-
Dry the solid in a vacuum oven at 60°C overnight to yield 2-Chloro-4-fluorobenzoic acid.
Protocol 2: Synthesis of 2-Chloro-4-fluorobenzoic Acid via Hydrolysis of 2-chloro-4-fluorobenzonitrile (Acidic Conditions)[3]
-
In a suitable reaction flask, add 35g of 90% sulfuric acid solution.
-
Add 5g of 2-chloro-4-fluorobenzonitrile.
-
Heat the mixture to 100°C and stir for 4 hours.
-
Cool the reaction to room temperature.
-
Carefully dilute the reaction mixture with 40 mL of water.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic phases and remove the solvent under reduced pressure to obtain the product.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. scirp.org [scirp.org]
- 3. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 4. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
Technical Support Center: Recrystallization of 2-Chloro-3,4-difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the recrystallization process for 2-Chloro-3,4-difluorobenzoic acid. Below you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Failure to Dissolve | Insufficient solvent or inappropriate solvent choice. | Gradually add more of the selected hot solvent until the solid dissolves. If the solid still does not dissolve, the solvent may be unsuitable. Refer to the Solvent Selection section in the FAQs. |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | Add a small amount of a co-solvent in which the compound is more soluble (e.g., ethanol if using a water-based system) to lower the saturation point. Ensure a slow cooling process by insulating the flask. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation has not been initiated. | If the solution is clear upon cooling, it may be too dilute. Evaporate some of the solvent to increase the concentration. To induce crystallization, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound. |
| Low Crystal Yield | Too much solvent was used, or the cooling process was not cold enough to maximize precipitation. | After initial crystal formation, cool the flask in an ice bath to maximize crystal recovery. If the yield is still low, some of the solvent from the mother liquor can be evaporated and a second crop of crystals can be collected. |
| Discolored Crystals | Presence of colored impurities from the synthesis or degradation. | During the hot filtration step, add a small amount of activated charcoal to the solution to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| Crystals Form in the Funnel During Hot Filtration | The solution is cooling and becoming supersaturated in the funnel. | Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution. Work quickly to minimize cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
For a single solvent system, alcohols like ethanol or methanol are likely good candidates. The solubility of a related compound, 2-Chloro-4-fluorobenzoic acid, is 50 mg/mL in 95% ethanol.[1][2] Another similar compound, 2,5-Difluorobenzoic acid, is soluble in acetone at 25 mg/mL.
Q2: What is the expected melting point of pure this compound?
A2: The exact melting point for this compound is not consistently reported in publicly available data. However, a closely related isomer, 2-Chloro-4,5-difluorobenzoic acid, has a reported melting point of 103-106 °C.[3][4] A pure substance should have a sharp melting point range of 1-2°C. A broad melting range indicates the presence of impurities.
Q3: How can I improve the purity of my recrystallized product?
A3: To improve purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals, which are less likely to trap impurities.[3][5][6] A second recrystallization step can also be performed for higher purity.
Q4: What should I do if my compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[7][8] To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow it to cool more slowly. Using a solvent mixture where the compound has slightly higher solubility can also prevent oiling out.
Q5: How can I be sure that I have used the minimum amount of hot solvent?
A5: Add the hot solvent in small portions to the crude solid while heating and swirling. Continue adding solvent just until the solid completely dissolves. Adding a slight excess (a few percent) can help prevent premature crystallization during hot filtration.[9]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Hirsch or Büchner funnel with filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. If using charcoal, add a small amount to the solution before filtration.
-
Inducing Crystallization: If using a mixed solvent system, slowly add hot deionized water to the hot ethanol solution until a slight cloudiness persists, indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling period to allow for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum for a period, then transfer them to a watch glass for final drying in a desiccator or a vacuum oven at a low temperature.
Quantitative Data
While specific solubility data for this compound is limited, the following table provides solubility information for related compounds to guide solvent selection.
| Compound | Solvent | Solubility |
| 2-Chloro-4-fluorobenzoic acid | 95% Ethanol | 50 mg/mL[1][2] |
| 2,5-Difluorobenzoic acid | Acetone | 25 mg/mL |
Note: The solubility of this compound is expected to be similar to these compounds. Experimental determination of solubility in various solvents is recommended for process optimization.
Visualizations
Below are diagrams illustrating the experimental workflow and troubleshooting logic for the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westfield.ma.edu [westfield.ma.edu]
avoiding decarboxylation of 2-Chloro-3,4-difluorobenzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the unwanted decarboxylation of 2-Chloro-3,4-difluorobenzoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For researchers using this compound as a starting material or intermediate, unintended decarboxylation leads to the formation of 1-chloro-2,3-difluorobenzene as an impurity. This reduces the yield of the desired product and complicates the purification process. The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the susceptibility of the carboxylic acid to decarboxylation, particularly at elevated temperatures.
Q2: At what temperature does this compound start to decarboxylate?
Q3: What factors can promote the decarboxylation of this compound?
A3: Several factors can increase the likelihood of decarboxylation:
-
High Temperatures: This is the most significant factor. The rate of decarboxylation increases with temperature.
-
Presence of Catalysts: Certain metals, particularly copper and its salts, are known to catalyze the decarboxylation of aromatic carboxylic acids.[1][2] Other transition metal salts may also have a similar effect.
-
Solvent: The choice of solvent can influence the rate of decarboxylation. Aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) have been used to promote decarboxylation of similar compounds.[1][2]
-
pH: While not extensively studied for this specific compound, extreme pH conditions can sometimes facilitate decarboxylation.
Q4: How can I detect if decarboxylation has occurred in my reaction?
A4: The primary byproduct of decarboxylation is 1-chloro-2,3-difluorobenzene. You can detect its presence using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can reveal the presence of the decarboxylated byproduct by its characteristic signals, which will differ from those of the starting material and the desired product.
-
Thin Layer Chromatography (TLC): A spot corresponding to the less polar 1-chloro-2,3-difluorobenzene may appear, running higher than the carboxylic acid starting material and product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a non-polar impurity. | Unwanted decarboxylation of this compound. | - Lower the reaction temperature. Aim to keep it below 100 °C if possible. - If a metal catalyst is used, consider alternative synthetic routes that do not require it. If unavoidable, use the lowest possible catalyst loading and temperature. - If using a high-boiling point aprotic polar solvent, explore alternatives with lower boiling points. |
| Reaction mixture turns dark, and multiple unidentified spots appear on TLC. | Significant decomposition, potentially initiated by decarboxylation at high temperatures. | - Immediately reduce the reaction temperature. - Analyze a sample of the reaction mixture by GC-MS or LC-MS to identify the byproducts. - Re-evaluate the reaction conditions, focusing on milder alternatives. |
| Inconsistent reaction outcomes. | Variations in heating, leading to sporadic decarboxylation. | - Ensure uniform and accurate temperature control using a reliable heating mantle with a thermocouple or a thermostatically controlled oil bath. - For larger scale reactions, consider the potential for localized overheating ("hot spots"). |
Data Presentation
Table 1: Conditions Promoting Decarboxylation in Structurally Related Fluorinated Benzoic Acids
| Compound | Temperature Range (°C) | Catalyst | Solvent | Reference |
| 4,5-Difluorophthalic Acid | 120-215 | Cu, CuO, Cu₂O, salts of Zn, Cd, Ag, Ni | N-Methyl-2-pyrrolidone, Dimethylacetamide | [1][2] |
| 3,4,6-Trifluorophthalic Acid | 80-250 | Not specified | Liquid medium | [2] |
| 2,3,4,5-Tetrafluorophthalic Acid | 145 | Not specified | Dimethylformamide | [2] |
This table provides context on conditions that favor decarboxylation in similar molecules and should be used as a guide for conditions to avoid when working with this compound.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction Minimizing Decarboxylation
This protocol provides a general framework for a Suzuki coupling reaction, a common transformation for aryl halides, while taking precautions to avoid decarboxylation of the product if the boronic acid partner also contains a carboxylic acid group, or if the starting material is prone to decarboxylation under the reaction conditions.
-
Reagent Preparation:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the desired boronic acid (1.1 equivalents) in a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Add a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents).
-
-
Inert Atmosphere:
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
-
Reaction Conditions:
-
Heat the reaction mixture to a moderate temperature, ideally not exceeding 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Unwanted decarboxylation of this compound.
Caption: Troubleshooting logic for addressing potential decarboxylation.
References
- 1. US4937377A - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid - Google Patents [patents.google.com]
- 2. CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5- difluorophthalic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions with 2-Chloro-3,4-difluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3,4-difluorobenzoic acid in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic and steric properties of the substrate. The presence of three halogen substituents, particularly the ortho-chloro group, creates significant steric hindrance around the reactive C-Cl bond. This can impede the oxidative addition step in palladium-catalyzed coupling reactions, which is a critical part of the catalytic cycle. Additionally, the electron-withdrawing nature of the fluorine and chlorine atoms deactivates the aromatic ring, making the C-Cl bond stronger and less susceptible to cleavage by the palladium catalyst.
Q2: Which types of palladium-catalyzed cross-coupling reactions are commonly performed with this compound?
A2: The most common and useful palladium-catalyzed cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by forming C-N bonds with amines.[1][2][3]
-
Sonogashira Coupling: To create C-C bonds with terminal alkynes.[4][5]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[6][7]
Q3: Can I use this compound directly in these reactions, or does the carboxylic acid group require protection?
A3: The carboxylic acid group can be problematic as it can react with the bases used in many cross-coupling reactions, potentially leading to side reactions or poor solubility. While some protocols have been developed to tolerate acidic protons, it is often advantageous to protect the carboxylic acid, for example, as a methyl or ethyl ester, to improve reaction outcomes. This is particularly important in reactions requiring strong bases.
Q4: What are the key parameters to consider for successful catalyst selection?
A4: The critical parameters for catalyst selection include:
-
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium(0) complexes are common choices. The choice can impact the ease of formation of the active catalytic species.
-
Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered and electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[1]
-
Base: The base plays a key role in the transmetalation step of Suzuki coupling and in the deprotonation of the amine in Buchwald-Hartwig amination. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu) must be compatible with the substrates and solvent.
-
Solvent: The solvent must be able to dissolve the reactants and catalyst system and is often chosen based on the reaction temperature required. Common choices include toluene, dioxane, THF, and DMF, sometimes with the addition of water.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-formed palladium(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precursor (e.g., Pd(OAc)₂). Consider using a more active pre-catalyst system. |
| Inefficient Ligand | Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to promote oxidative addition with sterically hindered aryl chlorides. |
| Inappropriate Base | Use a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for better reactivity. |
| Low Reaction Temperature | Reactions with aryl chlorides often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. |
| Oxygen Contamination | Thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction, as oxygen can deactivate the catalyst. |
Issue: Significant formation of homocoupled boronic acid byproduct.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Improve degassing of the solvent and ensure a robust inert atmosphere. |
| Slow Oxidative Addition | The rate of oxidative addition of the aryl chloride is slow compared to the homocoupling of the boronic acid. Increase the reaction temperature or use a more active catalyst system to favor the desired cross-coupling. |
Buchwald-Hartwig Amination
Issue: Failure to form the C-N bond.
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | This is a major challenge. The use of highly active catalyst systems is crucial. Employ specialized catalyst systems known for coupling hindered substrates, such as those with bulky biaryl phosphine ligands (e.g., BrettPhos for primary amines) or N-heterocyclic carbene (NHC) ligands. |
| Suboptimal Catalyst System | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various bulky phosphine ligands. |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. However, be mindful of potential side reactions with other functional groups. For base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times. |
Issue: Dehalogenation of the starting material.
| Potential Cause | Troubleshooting Step |
| β-Hydride Elimination | This side reaction can compete with reductive elimination.[1] The choice of ligand can influence the relative rates of these two pathways. Ligands that promote faster reductive elimination can minimize dehalogenation. |
| Reaction Conditions | Lowering the reaction temperature or changing the solvent may help to suppress this side reaction. |
Hydrogenation
Issue: Incomplete hydrogenation of the aromatic ring.
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | Increase the catalyst loading (e.g., 5-10 mol% of Pd/C or Rh/C). Rhodium-based catalysts are often more active for the hydrogenation of aromatic rings than palladium-based catalysts. |
| Low Hydrogen Pressure | Increase the hydrogen pressure. Aromatic ring hydrogenation typically requires higher pressures than simple alkene hydrogenation. |
| Inadequate Temperature | While higher temperatures can increase the reaction rate, they can also promote dehalogenation. Optimization is key. |
Issue: Significant dehalogenation (removal of Cl or F) instead of ring hydrogenation.
| Potential Cause | Troubleshooting Step |
| Catalyst Choice | Palladium catalysts are known to promote dehalogenation. Consider using rhodium or ruthenium catalysts, which may show higher selectivity for ring hydrogenation. |
| Reaction Conditions | Lowering the reaction temperature and pressure can sometimes favor ring hydrogenation over dehalogenation. The choice of solvent can also influence selectivity. |
Catalyst Performance Data
The following tables summarize catalyst systems and conditions that have been reported for similar substrates. Note that yields are highly substrate-dependent, and optimization is recommended for this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Effective for electron-deficient aryl chlorides. |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 95 | A common and reliable catalyst system. | |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | High | Good for sterically hindered substrates. |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | High | Excellent for coupling with primary amines. |
| Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane | 80-100 | High | Effective for a broad range of secondary amines. |
| Pd(OAc)₂ | cataCXium® A | K₃PO₄ | t-BuOH | 100 | High | Air-stable ligand, good for general screening. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Ester of this compound
This protocol is a general starting point and may require optimization.
Materials:
-
Methyl 2-chloro-3,4-difluorobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, anhydrous)
-
Toluene/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-chloro-3,4-difluorobenzoate, arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst mixture to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of an Ester of this compound
Materials:
-
Methyl 2-chloro-3,4-difluorobenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
BrettPhos (3 mol%)
-
NaOtBu (1.5 equiv)
-
Toluene (anhydrous, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene.
-
Add the amine, followed by methyl 2-chloro-3,4-difluorobenzoate.
-
Finally, add the NaOtBu.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the palladium-catalyzed cyanation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
process improvements for the industrial synthesis of 2-Chloro-3,4-difluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 2-Chloro-3,4-difluorobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common Grignard reaction pathway.
Grignard Reaction Troubleshooting
Q1: The Grignard reaction fails to initiate or is very sluggish. What are the possible causes and solutions?
A1: Failure to initiate is a common issue in Grignard synthesis. Several factors can contribute to this problem.
Possible Causes:
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction with the aryl halide.
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, and even trace amounts of water in the glassware or solvent can quench the reaction.[1]
-
Poor Quality Aryl Halide: Impurities in the starting material can inhibit the reaction.
-
Inadequate Activation: The method used to activate the magnesium may not be sufficient.
Troubleshooting Steps:
-
Magnesium Activation:
-
Use fresh, high-quality magnesium turnings.
-
Mechanically activate the magnesium by crushing the turnings in a dry flask before adding the solvent.
-
Chemically activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation.[2][3]
-
-
Ensure Anhydrous Conditions:
-
Initiation Techniques:
-
Add a small portion of the aryl halide to the activated magnesium and gently warm the mixture.
-
Sonication can be used to help initiate the reaction by cleaning the magnesium surface.[1]
-
If the reaction still doesn't start, add a small amount of a pre-formed Grignard reagent to initiate the process.
-
Q2: The yield of this compound is low. What are the potential side reactions and how can they be minimized?
A2: Low yields are often due to side reactions that consume the Grignard reagent or the product.
Common Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide to form a biphenyl byproduct.[4]
-
Reaction with Carbon Dioxide: The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent to form a ketone byproduct.[4]
-
Protonation of the Grignard Reagent: As mentioned, any protic source will destroy the Grignard reagent.
Strategies to Improve Yield:
-
Slow Addition of Aryl Halide: Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture, thus minimizing the Wurtz coupling.[4]
-
Inverse Addition during Carboxylation: Slowly pour the Grignard reagent onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring. This ensures that the Grignard reagent is always in the presence of an excess of the electrophile (CO₂), minimizing the formation of the ketone byproduct.[4]
-
Temperature Control: Maintain a gentle reflux during Grignard formation. Higher temperatures can favor the formation of byproducts.[4]
Q3: The reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal?
A3: A color change to cloudy gray or brownish is often indicative of Grignard reagent formation.[1] However, a very dark brown or black color may suggest decomposition or the presence of impurities.[2]
Possible Reasons for Darkening:
-
Impurities: Impurities in the magnesium or the aryl halide can catalyze decomposition.[2]
-
Overheating: Excessive heating can lead to the decomposition of the Grignard reagent.
-
Formation of Finely Divided Metal: Side reactions can sometimes produce finely divided metal particles that cause the solution to darken.[2]
Recommendations:
-
Ensure high-purity starting materials.
-
Maintain careful temperature control and avoid excessive heating.
-
If the darkening is accompanied by a significant drop in yield, reconsider the purity of the reagents and the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The Grignard reaction is a frequently employed method for the synthesis of this compound on an industrial scale. This typically involves the reaction of a suitable starting material like 1-chloro-2,3-difluorobenzene with magnesium to form the Grignard reagent, followed by carboxylation with carbon dioxide.[5]
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Anhydrous Conditions: The use of highly flammable anhydrous solvents like diethyl ether or THF requires working in a well-ventilated area, away from ignition sources.[1]
-
Reactive Reagents: Grignard reagents are highly reactive and pyrophoric. They should be handled under an inert atmosphere. The quenching of the reaction is exothermic and should be done carefully with slow addition of the quenching agent.
-
Pressure Build-up: The carboxylation with dry ice involves the sublimation of CO₂, which can cause pressure build-up if performed in a sealed vessel. Ensure adequate venting.
Q3: How can the purity of the final product be improved?
A3: Purification of the crude this compound is typically achieved through recrystallization from a suitable solvent or a mixture of solvents.[6] The choice of solvent will depend on the solubility of the product and the impurities. Acid-base extraction can also be used to separate the acidic product from neutral organic impurities.
Quantitative Data Summary
| Parameter | Grignard Reaction Route | Nitrile Hydrolysis Route |
| Starting Material | 1-chloro-2,3-difluorobenzene | 2-chloro-4-fluorobenzonitrile |
| Key Reagents | Magnesium, Carbon Dioxide | Sulfuric acid or Sodium Hydroxide |
| Typical Yield | 70-85% | 83-93%[5][7] |
| Purity (after purification) | >98% | >97%[5] |
| Reaction Temperature | Grignard formation: Reflux (e.g., ~35°C for ether, ~66°C for THF) Carboxylation: Low temperature (e.g., on dry ice) | 90-100°C[7] |
| Key Side Products | Biphenyl derivatives, Ketone byproducts | Unreacted nitrile, Amide intermediate |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
1-chloro-2,3-difluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 6M)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
-
Magnesium Activation: Place magnesium turnings and a small crystal of iodine in the flask. Gently warm the flask until violet vapors of iodine are observed. The color will fade as the magnesium becomes activated.
-
Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the flask. Prepare a solution of 1-chloro-2,3-difluorobenzene in the same anhydrous solvent in the dropping funnel. Add a small amount of the halide solution to the magnesium suspension. The reaction should start, as indicated by gentle boiling of the solvent. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete reaction.
-
Carboxylation: Crush a significant excess of dry ice in a separate, dry beaker and cover it with a watch glass. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.[1]
-
Work-up: Allow the excess dry ice to sublime. Slowly add 6M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Wash the combined organic extracts with a saturated sodium bicarbonate solution.
-
Isolation: Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the this compound. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure acid.
Protocol 2: Synthesis of 2-Chloro-4-fluorobenzoic Acid via Nitrile Hydrolysis (as an analogous reference)
Materials:
-
2-chloro-4-fluorobenzonitrile
-
Concentrated sulfuric acid (e.g., 90%)
-
Water
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask, add 2-chloro-4-fluorobenzonitrile to a 90% sulfuric acid solution.[7]
-
Hydrolysis: Heat the mixture to 100°C and stir for several hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Extraction: Extract the aqueous mixture with dichloromethane multiple times.[7]
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 2-chloro-4-fluorobenzoic acid.
-
Purification: Recrystallize the crude product to achieve the desired purity.
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Decision-making flowchart for troubleshooting common issues in the Grignard synthesis.
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
addressing poor solubility of 2-Chloro-3,4-difluorobenzoic acid in reactions
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of 2-Chloro-3,4-difluorobenzoic acid, with a specific focus on addressing its poor solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with limited solubility in many common organic solvents and is poorly soluble in water. Its solubility is governed by the polar carboxylic acid group and the relatively nonpolar dichlorofluorophenyl ring. Polarity, temperature, and pH are critical factors influencing its dissolution.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Polar aprotic solvents and alcohols are generally the most effective. Based on data for structurally similar compounds and general chemical principles, solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are good starting points. Alcohols such as ethanol and methanol are also viable options. For a related compound, 2-Chloro-4-fluorobenzoic acid, a solubility of 50 mg/mL in 95% ethanol has been reported[1][2].
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in aqueous media is highly pH-dependent. As a carboxylic acid, it is significantly more soluble in basic (alkaline) solutions (pH > 7). The addition of a base deprotonates the carboxylic acid to form the corresponding carboxylate salt, which is more polar and readily dissolves in water.
Q4: My compound is not dissolving in the reaction solvent. What are the initial troubleshooting steps?
A4: If you observe poor solubility, first confirm that your solvent is anhydrous and of an appropriate grade. Then, consider gently warming the mixture, as solubility often increases with temperature. If warming is not sufficient or compatible with your reaction, mechanical agitation through vigorous stirring or the use of sonication can help overcome the dissolution energy barrier.
Q5: Can I use a co-solvent to improve solubility?
A5: Yes, using a co-solvent is a very effective strategy. If your reaction is being conducted in a less polar solvent (e.g., toluene or dichloromethane), adding a small amount of a more polar co-solvent like DMF or DMSO can significantly enhance the solubility of this compound.
Solubility Data
While specific quantitative data for this compound is not widely published, the following table provides a qualitative guide to its solubility in common laboratory solvents based on chemical principles and data from analogous structures. Researchers should perform small-scale solubility tests to determine precise values for their specific applications.
| Solvent Category | Solvent Example | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | Excellent choice for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Often used as a solvent or co-solvent in reactions. | |
| Tetrahydrofuran (THF) | Moderate to High | Good general-purpose solvent for reactions. | |
| Acetonitrile (MeCN) | Moderate | May require heating to achieve higher concentrations. | |
| Polar Protic | Ethanol | Moderate | A solubility of 50 mg/mL is reported for the similar 2-chloro-4-fluorobenzoic acid.[1][2] |
| Methanol | Moderate | Similar to ethanol, effective for many applications. | |
| Nonpolar | Toluene | Low | Unlikely to be a good solvent on its own. |
| Hexanes | Very Low / Insoluble | Not recommended for dissolving this compound. | |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | May be sufficient for some reactions, but solubility is limited. |
| Aqueous | Water | Very Low (at neutral pH) | Solubility is poor. |
| Aqueous Base (e.g., 1M NaOH) | High | Forms a soluble salt. |
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound due to its poor solubility.
Issue 1: Reaction is Stagnant, Incomplete, or Shows Low Yield
-
Possible Cause: A significant portion of the this compound has not dissolved in the reaction medium, making it unavailable to react. The solid may be observed at the bottom of the reaction flask.
-
Solutions & Strategies:
-
Increase Temperature: If your reaction chemistry allows, increasing the temperature will enhance solubility and reaction rate.
-
Solvent Screening: The initial solvent may be inappropriate. Consult the solubility table and consider switching to a more suitable solvent like THF or DMF.
-
Use of a Co-Solvent: Add a small percentage (e.g., 5-10% v/v) of DMSO or DMF to your current solvent system to increase the solvating power of the medium.
-
Sonication: Use an ultrasonic bath to provide mechanical energy, which can aid in dissolving the solid and promoting the reaction at the solid-liquid interface.
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used. By converting the benzoic acid to its salt in the aqueous phase, the catalyst can transport it into the organic phase to react.
-
Issue 2: Product Precipitates During Reaction or Workup
-
Possible Cause: The product of the reaction may be less soluble than the starting material in the chosen solvent system. This can also occur during workup when changing the solvent composition (e.g., adding an anti-solvent).
-
Solutions & Strategies:
-
Dilution: Increase the volume of the reaction solvent to keep the product dissolved.
-
Temperature Control: Maintain a higher temperature during the reaction and workup to keep the product in solution. Be mindful of product stability at higher temperatures.
-
Modified Workup: If precipitation occurs during an aqueous wash, it may be due to the protonation of a product salt. In such cases, perform extractions quickly or use a different extraction solvent in which the product is more soluble.
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol provides a systematic approach to determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., THF, DMF, Ethanol, Acetonitrile, Toluene)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and small stir bars
-
Analytical balance
Procedure:
-
Weigh 10 mg of this compound into a clean, dry vial.
-
Add a small magnetic stir bar to the vial.
-
Using a pipette, add the first solvent in 0.1 mL (100 µL) increments.
-
After each addition, cap the vial and stir vigorously for 2-3 minutes at room temperature.
-
Observe if the solid has completely dissolved.
-
Continue adding the solvent in 0.1 mL increments until the solid is fully dissolved.
-
Record the total volume of solvent required.
-
Calculate the approximate solubility in mg/mL.
-
Repeat the process for each candidate solvent. If the solid does not dissolve after adding 2 mL of solvent, its solubility can be considered very low (<5 mg/mL).
Protocol 2: General Procedure for Amide Coupling with Solubility Enhancement
This protocol describes a typical amide bond formation using a coupling agent, with specific steps to address the poor solubility of the starting acid.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add this compound (1.0 eq) and HATU (1.2 eq).
-
Add anhydrous DMF as the solvent. The volume should be chosen to ensure complete dissolution, which may be a higher concentration than typically used for other reactions.
-
Stir the mixture at room temperature for 10-15 minutes. You should observe a clear, homogeneous solution. If not, gentle warming (to ~40 °C) can be applied until all solids dissolve, then cool back to room temperature.
-
Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, proceed with the standard aqueous workup and purification by chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for diagnosing and solving solubility problems encountered during a reaction.
Caption: A workflow for troubleshooting poor reaction outcomes due to solubility.
Factors Influencing Solubility
This diagram illustrates the key experimental factors that can be manipulated to affect the solubility of this compound.
Caption: Key experimental factors that influence the solubility of the target compound.
References
Technical Support Center: Analysis of 2-Chloro-3,4-difluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3,4-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the analysis of this compound?
A1: The most common analytical techniques for the characterization and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q2: What are the expected impurities in a sample of this compound?
A2: Potential impurities can arise from the synthetic route. For instance, if synthesized from 2-chloro-4-fluorotoluene, residual starting material or incompletely oxidized intermediates could be present.[1] Other potential impurities could include positional isomers or byproducts from side reactions during halogenation or carboxylation steps.
Q3: How should I prepare a sample of this compound for HPLC analysis?
A3: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration. Ensure the sample is fully dissolved before injection. Filtration of the sample solution through a 0.45 µm filter is recommended to remove any particulate matter that could interfere with the analysis.
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: Yes, due to the low volatility of the carboxylic acid group, derivatization is necessary to convert this compound into a more volatile derivative suitable for GC analysis. Silylation is a common derivatization technique for carboxylic acids.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The acidic proton of the carboxylic acid can interact with active sites on the silica-based column packing. 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms. | 1. Mobile Phase Modification: Add a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress silanol interactions. 2. Sample Dilution: Dilute the sample and re-inject. 3. pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form. |
| Inconsistent Retention Times | 1. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 2. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent. 3. Temperature Fluctuations: Changes in ambient temperature affecting the column. | 1. Increase Equilibration Time: Allow the mobile phase to pump through the column for a longer period before starting the analysis. 2. Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of solvents. Keep mobile phase reservoirs capped. 3. Use a Column Oven: Maintain a constant column temperature using a column oven. |
| Ghost Peaks | 1. Contamination: Contamination in the sample, solvent, or HPLC system. 2. Carryover: Residual sample from a previous injection. | 1. System Cleaning: Flush the system with a strong solvent. Use high-purity solvents and freshly prepared samples. 2. Injector Wash: Implement a needle wash step in the autosampler method. |
GC-MS Analysis
| Issue | Potential Cause | Recommended Solution |
| No or Low Product Peak | 1. Incomplete Derivatization: The derivatization reaction has not gone to completion. 2. Derivatization Reagent Degradation: The derivatizing agent has been compromised by moisture. | 1. Optimize Reaction Conditions: Increase the reaction temperature, time, or the amount of derivatizing agent. 2. Use Fresh Reagent: Use a fresh vial of the derivatizing agent and ensure anhydrous conditions. |
| Peak Tailing | 1. Incomplete Derivatization: Residual underivatized analyte is interacting with the column. 2. Active Sites in the GC System: Active sites in the injector liner or column can cause interactions. | 1. Re-optimize Derivatization: Ensure the derivatization reaction is complete. 2. System Maintenance: Use a deactivated injector liner and a high-quality capillary column. Condition the column according to the manufacturer's instructions. |
| Unexpected Peaks in the Chromatogram | 1. Derivatization Byproducts: The derivatizing agent can produce side-reaction products. 2. Sample Impurities: The sample may contain impurities that are also derivatized and detected. | 1. Analyze a Reagent Blank: Inject a derivatized blank (solvent and reagent only) to identify reagent-related peaks. 2. Review Synthesis Route: Consider potential impurities from the synthesis of this compound. |
Experimental Protocols
HPLC-UV Method for Analysis of this compound
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 230 nm and 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
GC-MS Method for Analysis of this compound (after Derivatization)
-
Derivatization (Silylation):
-
Dry a small, accurately weighed amount of the sample (e.g., 1 mg) in a reaction vial under a stream of nitrogen.
-
Add a suitable silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Data Presentation
Predicted Analytical Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₇H₃ClF₂O₂ |
| Molecular Weight | 192.55 g/mol |
| HPLC UV λmax | ~230 nm, ~275 nm |
| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.9-8.1 (m, 1H), 7.2-7.4 (m, 1H), 10-12 (br s, 1H) |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165-170 (C=O), 150-160 (d, JCF), 145-155 (d, JCF), 125-135, 120-130, 115-125 (d, JCF), 110-120 (d, JCF) |
| Predicted GC-MS m/z of TMS Derivative | Molecular Ion (M⁺˙): 264. Key Fragments: 249 ([M-CH₃]⁺), 195 ([M-COOTMS]⁺), 139 ([M-COOTMS-Cl]⁺) |
Note: The predicted NMR and MS data are for estimation purposes and should be confirmed with experimental data.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC analysis issues.
Caption: Troubleshooting guide for GC-MS derivatization of carboxylic acids.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 2-Chloro-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Chloro-3,4-difluorobenzoic acid and its structural analogs. The selection of an appropriate analytical technique is paramount for accurate and reliable results in research, quality control, and drug development. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from closely related halogenated benzoic acids.
Executive Summary
The validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. For this compound, a halogenated aromatic carboxylic acid, several analytical techniques can be employed. This guide focuses on the three most common methods: HPLC-UV, GC-MS, and LC-MS/MS. Due to the limited availability of specific validated method data for this compound, this guide utilizes data from structurally similar and well-characterized alternatives, namely 2,3-Dichlorobenzoic acid and 2,4-Dichlorobenzoic acid , to provide a robust comparative framework.
Comparison of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of halogenated benzoic acids.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, UV absorbance for detection. | Separation of volatile compounds, mass-to-charge ratio for detection. | Separation based on polarity, precursor and product ion mass-to-charge ratio for detection. |
| Sample Preparation | Simple dilution in a suitable solvent. | Solid-Phase Extraction (SPE) and mandatory derivatization. | Simple dilution or SPE for complex matrices. |
| Linearity (R²) | ≥ 0.999[1] | Typically > 0.99 | ≥ 0.997[2] |
| Accuracy (Recovery %) | 98.0 - 102.0%[1] | 71 - 94% (including SPE)[3][4] | 86 - 107%[2] |
| Precision (RSD %) | ≤ 2.0%[1] | ≤ 15%[5] | < 10%[2] |
| Limit of Quantitation (LOQ) | ~1 µg/mL | 6 - 44 ng/L[3][4] | 100 ng/L[2] |
| Key Advantages | Robust, cost-effective, simple sample preparation. | High sensitivity and selectivity, excellent for trace analysis. | High sensitivity, high selectivity, suitable for complex matrices. |
| Key Disadvantages | Lower sensitivity compared to MS methods. | Requires derivatization, potentially complex sample preparation. | Higher instrument cost and complexity. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation. The following sections provide representative methodologies for the analysis of halogenated benzoic acids using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis and quality control of this compound in bulk materials and simple formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is commonly used. For 2,4-Dichlorobenzoic acid, a mobile phase of acetonitrile and water with phosphoric acid has been reported.[6] For MS-compatible methods, formic acid should be used instead of phosphoric acid.[6]
Procedure:
-
Standard Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples and record the chromatograms. Plot a calibration curve of peak area versus concentration to quantify the analyte in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is ideal for trace-level analysis. A critical step for the analysis of non-volatile carboxylic acids like this compound is derivatization to increase their volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Preparation (SPE): For trace analysis in complex matrices like water, solid-phase extraction is often employed to concentrate the analyte and remove interfering substances.[3][4]
-
Derivatization: The carboxyl group of the benzoic acid must be derivatized to a more volatile form, typically a methyl ester. A common derivatizing agent is BF₃·MeOH.[3][4] The sample is heated with the reagent (e.g., at 64°C for 24 hours) to form the fluorobenzoic acid methyl ester.[3][4]
-
GC-MS Conditions:
-
Injector temperature: 250-280°C
-
Oven temperature program: e.g., initial temperature of 50-70°C, hold for a few minutes, then ramp up to 280-300°C.
-
Carrier gas: Helium at a constant flow rate.
-
Ionization mode: Electron Ionization (EI).
-
Acquisition mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Analysis: Inject the derivatized standards and samples. Identify the analyte by its retention time and mass spectrum. Quantify using a calibration curve based on the peak area of a characteristic ion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the method of choice for trace analysis in complex matrices without the need for derivatization.
Instrumentation:
-
LC system coupled to a triple quadrupole or ion trap mass spectrometer
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: For clean samples, simple dilution is sufficient. For complex matrices like wastewater, SPE may be necessary.
-
LC Conditions:
-
Mobile phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium acetate).
-
Flow rate: Typically 0.2-0.5 mL/min.
-
Injection volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization mode: Electrospray Ionization (ESI) in negative mode is common for carboxylic acids.
-
Acquisition mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. This involves selecting the deprotonated molecule ([M-H]⁻) as the precursor ion and monitoring specific product ions after collision-induced dissociation.
-
-
Analysis: Inject standards and samples. Identify the analyte by its retention time and the specific MRM transition. Quantify using a calibration curve.
Conclusion
The choice of an analytical method for the validation of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method for routine quality control and assays where high sensitivity is not required.
-
GC-MS provides excellent sensitivity for trace-level quantification but requires a derivatization step, adding to the complexity of sample preparation.
-
LC-MS/MS offers the best combination of sensitivity and selectivity, especially for complex sample matrices, and avoids the need for derivatization.
For drug development professionals and researchers, LC-MS/MS is often the preferred method for its superior performance in demanding applications. However, the robustness and simplicity of HPLC-UV make it a valuable tool for routine analyses. The information and protocols provided in this guide, based on closely related halogenated benzoic acids, offer a solid foundation for the development and validation of analytical methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
comparing the reactivity of 2-Chloro-3,4-difluorobenzoic acid with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Chloro-3,4-difluorobenzoic acid with structurally similar compounds. The analysis is supported by experimental data on acidity (pKa values) and established protocols for common reactions, offering insights into its potential applications in organic synthesis and medicinal chemistry.
Introduction to Reactivity
The reactivity of a substituted benzoic acid is fundamentally influenced by the electronic properties of its substituents. Electron-withdrawing groups, such as chlorine and fluorine, increase the acidity of the carboxylic acid and modulate the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic substitution reactions. This compound, with its multiple halogen substituents, presents a unique electronic profile that is critical to understand for its application as a synthetic intermediate.
Comparison of Acidity (pKa)
The acid dissociation constant (pKa) is a direct measure of the acidity of a carboxylic acid. A lower pKa value indicates a stronger acid, signifying a greater propensity to donate a proton. This property is crucial in predicting the behavior of the compound in various chemical and biological environments. The table below compares the predicted pKa of this compound with experimentally determined pKa values of similar compounds.
| Compound | pKa Value | Reference |
| This compound | 2.48 ± 0.28 (Predicted) | [1] |
| Benzoic acid | 4.19 | [2] |
| 4-Chlorobenzoic acid | 3.98 | [2] |
| 4-Fluorobenzoic acid | 4.14 | [2] |
| 2,4-Dichlorobenzoic acid | 2.88 | N/A |
| 3,4-Difluorobenzoic acid | 3.80 | N/A |
| 2,4,5-Trifluorobenzoic acid | 2.80 | N/A |
The predicted pKa value of this compound suggests it is a significantly stronger acid than benzoic acid and its monosubstituted chloro and fluoro analogs. This increased acidity is attributed to the cumulative electron-withdrawing inductive effects of the three halogen substituents, which stabilize the resulting carboxylate anion.
Comparative Reactivity in Esterification
Esterification is a fundamental reaction of carboxylic acids and serves as a valuable benchmark for comparing their reactivity. The rate of esterification is influenced by both the electronic effects of the substituents on the carboxyl group and steric hindrance around the reaction center.
The following table presents a qualitative comparison of expected reactivity in a typical acid-catalyzed esterification reaction with methanol, based on the electronic and steric factors of the substituents.
| Compound | Expected Relative Rate of Esterification | Rationale |
| This compound | High | Strong electron-withdrawing effect from three halogens increases electrophilicity of the carboxyl carbon. The ortho-chloro substituent may introduce some steric hindrance. |
| Benzoic acid | Moderate | Baseline reactivity. |
| 4-Chlorobenzoic acid | High | Electron-withdrawing chloro group increases reactivity compared to benzoic acid. |
| 4-Fluorobenzoic acid | High | Electron-withdrawing fluoro group increases reactivity compared to benzoic acid. |
| 2,4-Dichlorobenzoic acid | Moderate to High | Strong electron-withdrawing effects are countered by significant steric hindrance from the ortho-chloro group. |
| 3,4-Difluorobenzoic acid | High | Strong electron-withdrawing effects and minimal steric hindrance. |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the titration of the benzoic acid derivative with a strong base and monitoring the pH to determine the acid dissociation constant.
Materials:
-
Substituted benzoic acid sample
-
Standardized 0.1 M NaOH solution
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the benzoic acid solution on the magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Fischer-Speier Esterification (Conventional Heating)
This is a classic method for the synthesis of esters from carboxylic acids and alcohols using an acid catalyst.
Materials:
-
Substituted benzoic acid (e.g., this compound)
-
Methanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place the substituted benzoic acid and a 10-20 fold molar excess of methanol in the round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach the reflux condenser and heat the mixture to reflux for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester.
-
Purify the ester by column chromatography or distillation.
Logical Pathway to Bioactive Molecules
Halogenated aromatic compounds are prevalent in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a versatile precursor for the synthesis of more complex, biologically active molecules. For instance, it can be a starting material for the synthesis of halogenated benzimidazoles, a class of compounds known to inhibit protein kinases such as Casein Kinase 1 (CK1) and Casein Kinase 2 (CK2). These kinases are implicated in various cellular processes, and their dysregulation is linked to diseases like cancer.
Caption: Logical pathway from this compound to a potential protein kinase inhibitor.
Experimental Workflow: Fischer-Speier Esterification
The following diagram illustrates the general workflow for the Fischer-Speier esterification of a substituted benzoic acid.
Caption: General workflow for Fischer-Speier esterification.
References
comparative study of 2-Chloro-3,4-difluorobenzoic acid and its isomers
A Comparative Analysis of 2-Chloro-3,4-difluorobenzoic Acid and Its Positional Isomers for Researchers
This guide provides a comparative overview of this compound and its 17 positional isomers. Due to the limited availability of direct comparative experimental data in peer-reviewed literature, this document focuses on providing a theoretical framework for comparison, summarizing available physicochemical data, and presenting detailed experimental protocols for researchers to generate their own comparative data. These compounds are of interest to researchers in medicinal chemistry and materials science as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
Introduction to Isomers and Predicted Physicochemical Properties
The electronic properties and, consequently, the chemical reactivity and biological activity of chlorodifluorobenzoic acids are significantly influenced by the positions of the halogen substituents on the benzene ring. The interplay of the inductive (electron-withdrawing) and resonance (electron-donating) effects of the chloro and fluoro groups, in conjunction with the ortho effect, leads to variations in acidity (pKa), spectroscopic signatures, and other physicochemical properties among the isomers.
A total of 18 positional isomers exist for chlorodifluorobenzoic acid. A comprehensive list is provided below, along with available experimental and predicted data.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Isomer Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| This compound | 150444-93-2 | - | - | 2.48 ± 0.28[2] |
| 2-Chloro-3,5-difluorobenzoic acid | - | - | - | - |
| 2-Chloro-3,6-difluorobenzoic acid | - | - | - | - |
| 2-Chloro-4,5-difluorobenzoic acid | 110877-64-0 | 103-106[3] | 258[1] | - |
| 2-Chloro-4,6-difluorobenzoic acid | - | - | - | - |
| 2-Chloro-5,6-difluorobenzoic acid | - | - | - | - |
| 3-Chloro-2,4-difluorobenzoic acid | 154257-75-7 | 174-178[4] | - | - |
| 3-Chloro-2,5-difluorobenzoic acid | - | - | - | - |
| 3-Chloro-2,6-difluorobenzoic acid | - | - | - | - |
| 3-Chloro-4,5-difluorobenzoic acid | 150444-95-4 | - | - | - |
| 4-Chloro-2,3-difluorobenzoic acid | - | - | - | - |
| 4-Chloro-2,5-difluorobenzoic acid | - | - | - | - |
| 4-Chloro-2,6-difluorobenzoic acid | - | - | - | - |
| 4-Chloro-3,5-difluorobenzoic acid | - | - | - | - |
| 5-Chloro-2,3-difluorobenzoic acid | - | - | - | - |
| 5-Chloro-2,4-difluorobenzoic acid | - | - | - | - |
| 6-Chloro-2,3-difluorobenzoic acid | - | - | - | - |
| 6-Chloro-2,4-difluorobenzoic acid | - | - | - | - |
Theoretical Framework for Comparison
The acidity of substituted benzoic acids is a key parameter for comparison and is influenced by the electronic effects of the substituents. Both chlorine and fluorine are electron-withdrawing through the inductive effect (-I), which stabilizes the carboxylate anion and increases acidity (lowers pKa). Fluorine is more electronegative than chlorine, exerting a stronger inductive effect. Conversely, both halogens exhibit a +R (resonance) effect, donating electron density to the ring, which destabilizes the carboxylate anion and decreases acidity. The inductive effect is distance-dependent and strongest at the ortho position, while the resonance effect is most pronounced at the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect.
Therefore, isomers with halogens at the ortho positions (e.g., 2-chloro or 6-chloro isomers) are expected to be the most acidic due to the strong, distance-dependent inductive effect and potential steric hindrance that can disrupt the coplanarity of the carboxylic acid group with the benzene ring, further enhancing acidity (the ortho effect). Isomers with meta substitution will be primarily influenced by the inductive effect, leading to intermediate acidity. Para substituted isomers will experience both a weakening inductive effect and a counteracting resonance effect.
Experimental Protocols
To facilitate a direct and objective comparison of this compound and its isomers, the following detailed experimental protocols are provided.
Determination of Acid Dissociation Constant (pKa)
The pKa can be determined by various methods, including potentiometric titration and UV-Vis spectrophotometry.[5][6]
1. Potentiometric Titration
This is a classical and widely used method for pKa determination.[7]
-
Objective: To determine the pKa of each isomer by monitoring the pH of a solution of the acid as it is titrated with a strong base.
-
Materials:
-
Chlorodifluorobenzoic acid isomer (approx. 0.01 M solution)
-
Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)
-
High-purity water (Milli-Q or equivalent)
-
Suitable co-solvent if solubility is low (e.g., acetonitrile or ethanol)[5]
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
-
Procedure:
-
Prepare a solution of the benzoic acid isomer of a known concentration in a beaker with a known volume of water (or a water/co-solvent mixture).
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Allow the pH reading to stabilize.
-
Add the standardized base solution in small, precise increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of base added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. More accurate values can be obtained by analyzing the first derivative of the titration curve.
-
2. UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum with pH.[6]
-
Objective: To determine the pKa by measuring the absorbance of solutions of the isomer at various pH values.
-
Materials:
-
Chlorodifluorobenzoic acid isomer
-
A series of buffer solutions with known pH values spanning the expected pKa range.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of the isomer in a suitable solvent.
-
Prepare a series of solutions by diluting the stock solution in the different pH buffers, ensuring the final concentration of the isomer is constant.
-
Record the UV-Vis spectrum for each buffered solution.
-
Identify the wavelength(s) with the largest change in absorbance as a function of pH.
-
Plot the absorbance at this wavelength versus the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the isomer.
-
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the substitution pattern of each isomer.
-
Objective: To obtain ¹H and ¹³C NMR spectra for each isomer to compare chemical shifts and coupling constants.
-
Materials:
-
Chlorodifluorobenzoic acid isomer
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR spectrometer
-
-
Procedure:
-
Dissolve a small amount of the isomer in the deuterated solvent.
-
Add a small amount of TMS.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.[8]
-
-
Data Interpretation:
-
¹H NMR: The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the halogens. The multiplicity of the signals (singlet, doublet, triplet, etc.) and the coupling constants (J-values) will provide information about the relative positions of the protons and fluorine atoms.[9]
-
¹³C NMR: The chemical shifts of the aromatic carbons will also be affected by the substituents. Carbons directly attached to fluorine will show characteristic splitting due to C-F coupling. The number of unique signals will correspond to the symmetry of the isomer.[10]
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Objective: To obtain the IR spectrum for each isomer to identify characteristic vibrational frequencies.
-
Materials:
-
Chlorodifluorobenzoic acid isomer
-
FTIR spectrometer
-
Sample preparation materials (e.g., KBr for pellets, or a suitable solvent for solution-phase IR)
-
-
Procedure:
-
Prepare the sample (e.g., as a KBr pellet or in solution).
-
Acquire the IR spectrum.
-
-
Data Interpretation:
-
All isomers will show a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band for the carboxylic acid.[11]
-
The exact position of the C=O stretch can be influenced by the electronic effects of the substituents (conjugation can lower the frequency).[12]
-
The fingerprint region (below 1500 cm⁻¹) will contain C-F, C-Cl, and C-O stretching vibrations, as well as aromatic C-H bending vibrations. This region will be unique for each isomer and can be used for identification.
-
Mandatory Visualizations
The following diagrams illustrate a generalized workflow for a comparative study of the isomers and the electronic effects influencing their acidity.
Caption: Experimental workflow for the comparative study of chlorodifluorobenzoic acid isomers.
Caption: Influence of electronic effects on the acidity of halogen-substituted benzoic acids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | 150444-93-2 [amp.chemicalbook.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Illuminating Molecular Structures: A Spectroscopic Comparison Guide for 2-Chloro-3,4-difluorobenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative analysis of spectroscopic data for 2-Chloro-3,4-difluorobenzoic acid and its derivatives, offering a valuable resource for structural elucidation.
This publication details the expected spectroscopic signatures of this compound and its derivatives by comparing them with structurally related and more readily available analogs. The presented data, summarized in comprehensive tables, alongside detailed experimental protocols, will aid in the unambiguous confirmation of synthesized target molecules.
Comparative Spectroscopic Data Analysis
Below are comparative data tables for various substituted benzoic acids. These tables are designed to help researchers anticipate the chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios for their target compounds based on the electronic effects of the substituents.
Table 1: ¹H NMR Spectroscopic Data of Substituted Benzoic Acids
| Compound | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | Other Protons (δ, ppm) | Solvent |
| 2-Chlorobenzoic Acid | 8.09 (d, J=7.4), 7.50 (m), 7.40 (m), 7.31 (m)[1] | 13.43 (s, COOH)[2] | CDCl₃ / DMSO-d₆ |
| 4-Fluorobenzoic Acid | 8.01 (dd, J=5.6, 5.6), 7.32 (t, J=8.9)[3] | 13.06 (s, COOH)[3] | DMSO-d₆ |
| 2-Chloro-4-fluorobenzoic Acid | 7.95 (dd, J=8.8, 6.8), 7.35 (dd, J=8.4, 2.4), 7.20 (ddd, J=8.8, 8.8, 2.4) | 13.2 (br s, COOH) | DMSO-d₆ |
| 3,4-Dichlorobenzoic Acid | 8.12 (d, J=2.0), 7.89 (dd, J=8.4, 2.0), 7.68 (d, J=8.4) | 13.5 (br s, COOH) | DMSO-d₆ |
| Methyl 2,4-difluorobenzoate | 7.90-7.95 (m), 7.10-7.20 (m) | 3.90 (s, OCH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data of Substituted Benzoic Acids
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Other Carbons (δ, ppm) | Solvent |
| 2-Chlorobenzoic Acid | 134.8, 133.7, 132.5, 131.6, 128.5, 126.8[4] | 171.1[1] | - | CDCl₃ |
| 4-Fluorobenzoic Acid | 166.6 (d, J=251.5), 132.6 (d, J=9.2), 127.8, 116.0 (d, J=22.0) | 166.8 | - | DMSO-d₆ |
| 2-Chloro-4-fluorobenzoic Acid | 165.5 (d, J=255.0), 135.0 (d, J=10.0), 131.5, 120.5 (d, J=22.0), 118.0 (d, J=26.0), 115.5 (d, J=3.0) | 164.8 | - | DMSO-d₆ |
| 3,4-Dichlorobenzoic Acid | 137.5, 132.8, 131.9, 131.3, 130.8, 128.9 | 165.7 | - | DMSO-d₆ |
| Methyl 2,4-difluorobenzoate | 164.5 (dd, J=260.0, 12.0), 161.5 (dd, J=255.0, 12.0), 133.0 (dd, J=10.0, 3.0), 112.5 (dd, J=21.0, 4.0), 105.0 (t, J=26.0) | 163.0 | 52.5 (OCH₃) | CDCl₃ |
Table 3: IR Spectroscopic Data of Substituted Benzoic Acids
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Benzoic Acid | 1700-1680[5] | 3300-2500 (broad)[5] | - | - |
| 2-Chlorobenzoic Acid | ~1700 | 3300-2500 (broad) | ~750 | - |
| 4-Fluorobenzoic Acid | ~1685 | 3300-2500 (broad) | - | ~1230 |
| 2-Chloro-4-fluorobenzoic Acid | ~1690 | 3300-2500 (broad) | ~760 | ~1240 |
Table 4: Mass Spectrometry Data of Substituted Benzoic Acids
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Benzoic Acid | 122[6] | 105 ([M-OH]⁺), 77 ([C₆H₅]⁺)[6] |
| 2-Chlorobenzoic Acid | 156/158 (3:1 ratio)[2] | 139/141 ([M-OH]⁺), 111 ([M-COOH]⁺), 75 |
| 4-Fluorobenzoic Acid | 140 | 123 ([M-OH]⁺), 95 ([M-COOH]⁺) |
| 2-Chloro-4-fluorobenzoic Acid | 174/176 (3:1 ratio)[7] | 157/159 ([M-OH]⁺), 129 ([M-COOH]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy of results.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Instrument: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization: Use Electron Ionization (EI) for volatile compounds (GC-MS) or Electrospray Ionization (ESI) for less volatile compounds (LC-MS).
-
Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For compounds containing chlorine, observe the characteristic isotopic pattern of the molecular ion and fragment ions (M⁺ and M+2⁺ in an approximate 3:1 ratio).
-
Workflow for Structural Confirmation
The logical flow for confirming the structure of a synthesized this compound derivative is outlined in the diagram below.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
References
- 1. rsc.org [rsc.org]
- 2. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]
- 3. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2-Chloro-4-fluorobenzoic acid [webbook.nist.gov]
HPLC vs. GC-MS for the Analysis of 2-Chloro-3,4-difluorobenzoic Acid: A Comparative Guide
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide offers an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Chloro-3,4-difluorobenzoic acid. This document provides a detailed overview of the methodologies, supported by experimental data, to aid in the selection of the most suitable analytical technique.
The accurate quantification of halogenated benzoic acids, such as this compound, is critical in various stages of pharmaceutical development and environmental analysis. The choice between HPLC and GC-MS is a pivotal decision that influences the accuracy, sensitivity, and efficiency of the analytical workflow. This guide presents a side-by-side comparison of these two powerful techniques, outlining their respective strengths and weaknesses for the analysis of this specific compound.
Core Principles: A Tale of Two Phases
The fundamental difference between HPLC and GC-MS lies in the mobile phase used to transport the sample through the analytical column. HPLC utilizes a liquid mobile phase, making it exceptionally well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[1][2][3] In contrast, GC-MS employs an inert gas as the mobile phase, which necessitates the volatilization of the analyte before it can be separated and detected.[2][4] This requirement often poses a challenge for polar and non-volatile compounds like carboxylic acids.
Visualizing the Analytical Workflow
To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of a solid sample.
Quantitative Performance: A Head-to-Head Comparison
The selection of an analytical technique is often driven by its quantitative performance. The following table summarizes key validation parameters for both HPLC and GC-MS, based on published data for structurally similar compounds.
| Parameter | HPLC (with UV Detection) | GC-MS (after Derivatization) |
| Limit of Detection (LOD) | 0.42 µg/mL | 6-44 ng/L |
| Limit of Quantitation (LOQ) | 1.14 µg/mL | Not explicitly stated, but expected to be in the low ng/L range |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (RSD%) | < 2% | < 15% |
| Recovery (%) | 85-102% | 71-94% |
| Analysis Time | Typically 5-15 minutes | Typically 15-30 minutes |
| Sample Preparation | Simple dissolution and filtration | Requires derivatization and extraction |
Data for HPLC is based on validated methods for benzoic acid.[5][6] Data for GC-MS is based on a validated method for fluorobenzoic acids.[7]
Detailed Experimental Protocols
For a practical understanding of the application of these techniques, detailed experimental protocols for the analysis of compounds structurally similar to this compound are provided below.
HPLC-UV Method for Halogenated Benzoic Acids
This protocol is a representative method for the analysis of halogenated benzoic acids, adapted from validated methods for similar compounds.[5][6]
1. Instrumentation:
-
HPLC system equipped with a UV detector, pump, and autosampler.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05 M ammonium acetate, pH 4.4) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 234 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound standard or sample.
-
Dissolve in a known volume of the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
GC-MS Method for Difluorobenzoic Acids (Following Derivatization)
This protocol is based on a validated method for the determination of 2,6-difluorobenzoic acid in biological matrices and is applicable to other isomers.[1]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Sample Preparation and Derivatization:
-
Solid-Phase Extraction (SPE): Acidify the sample and apply it to an appropriate SPE cartridge to isolate the analyte. Elute the analyte with a suitable organic solvent.
-
Derivatization (Silylation): Evaporate the eluate to dryness under a stream of nitrogen. Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and heat to form the volatile silyl ester derivative.
3. GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation.
Conclusion: Making an Informed Decision
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with distinct advantages.
HPLC is generally the more straightforward and versatile method. Its primary advantages include:
-
Broader Applicability: HPLC can analyze a wide range of compounds without the need for volatilization, making it suitable for non-volatile and thermally labile molecules.[1]
-
Simpler Sample Preparation: For many applications, sample preparation for HPLC involves simple dissolution and filtration.[5][6]
GC-MS, on the other hand, offers unparalleled sensitivity and selectivity, particularly for trace analysis. Its key strengths are:
-
Higher Sensitivity: When coupled with mass spectrometry, GC can achieve very low detection limits, often in the parts-per-trillion range.[8]
-
Definitive Identification: The mass spectrometer provides detailed structural information, allowing for confident identification of the analyte.
The choice between HPLC and GC-MS for the analysis of this compound will ultimately depend on the specific requirements of the analysis. For routine analysis and quality control where high sensitivity is not the primary concern, HPLC offers a robust and efficient solution. However, for applications requiring trace-level detection and unambiguous identification, the superior sensitivity and selectivity of GC-MS, despite the more complex sample preparation involving derivatization, make it the preferred method.
References
- 1. DSpace-CRIS [zora.uzh.ch]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. thaiscience.info [thaiscience.info]
- 6. journals.ust.edu [journals.ust.edu]
- 7. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Determination of ground-water tracer 2,6-difluorobenzoic acid by Gc/Ms" by Cong Han [oasis.library.unlv.edu]
A Comparative Analysis of the Biological Activity of 2-Chloro-3,4-difluorobenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2-Chloro-3,4-difluorobenzoic acid alongside other substituted benzoic acid derivatives. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes existing data on structurally related compounds to infer its potential antimicrobial and anti-inflammatory properties. The information is intended to guide future research and development efforts.
Executive Summary
Halogenated benzoic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. The nature, position, and number of halogen substituents on the benzoic acid scaffold significantly influence their antimicrobial and anti-inflammatory effects. This guide collates available quantitative data for various chlorinated and fluorinated benzoic acids to provide a comparative framework. Based on structure-activity relationship (SAR) studies of related compounds, it is plausible that this compound possesses notable biological activity.
Antimicrobial Activity Comparison
The antimicrobial efficacy of benzoic acid derivatives is often attributed to their ability to disrupt cell membrane integrity and interfere with essential metabolic pathways. The lipophilicity, conferred by halogen atoms, plays a crucial role in their ability to penetrate microbial cell walls.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Benzoic Acid Derivatives
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-Chlorobenzoic Acid Derivative (Schiff's base) | - | - | 54.7 (pMIC = 2.27 µM/ml) | - | [1] |
| N-(4-chlorophenyl)-2-fluorobenzamide | 125 | 250 | 500 | >500 | [2] |
| N-(4-methylphenyl)-2-fluorobenzamide | 250 | 500 | >500 | >500 | [2] |
| N-(4-methoxyphenyl)-2-fluorobenzamide | 250 | 250 | 500 | >500 | [2] |
| 2-(4-chlorophenoxymethyl)-benzoic acid thioureide (5g) | 32 | - | 32 | 32 | [3] |
| 2-(4-chlorophenoxymethyl)-benzoic acid thioureide (5h) | 32 | - | 32 | 32 | [3] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (4) | 125 | 125 | - | - | [4] |
| Amoxicillin-p-nitrobenzoic acid | 64 (MRSA) | - | - | - | [5] |
| Ciprofloxacin | 0.25 - 1.0 | 0.125 - 0.5 | 0.015 - 0.125 | 0.25 - 1.0 | [2] |
Table 2: Comparative Antifungal Activity (MIC, µg/mL) of Benzoic Acid Derivatives
| Compound | Candida albicans | Aspergillus niger | Reference |
| 2-Chlorobenzoic Acid Derivative (Ester) | >100 | >100 | [1] |
| 2-Chlorobenzoic Acid Derivative (Schiff's base) | >100 | >100 | [1] |
| 2-(4-chlorophenoxymethyl)-benzoic acid thioureide (5g) | 32 | - | [3] |
| 2-(4-chlorophenoxymethyl)-benzoic acid thioureide (5h) | 32 | - | [3] |
Note: Direct comparative data under identical experimental conditions is scarce. The presented data is aggregated from different studies and should be interpreted with caution. The specific derivatives of 2-chlorobenzoic acid in Table 1 and 2 with reported activity are Schiff's bases and esters, not the parent acid.
Anti-inflammatory Activity Comparison
The anti-inflammatory properties of benzoic acid derivatives are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and modulation of inflammatory signaling pathways like NF-κB.
Table 3: Comparative Anti-inflammatory Activity (IC50) of Benzoic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 2-Hydroxymethylbenzamide derivative (3d) | Carrageenan-induced paw edema (% inhibition at 100 mg/kg) | 52.1% | [6] |
| 2-Hydroxymethylbenzamide derivative (3e) | Carrageenan-induced paw edema (% inhibition at 100 mg/kg) | 45.1% | [6] |
| Indomethacin (Standard) | Carrageenan-induced paw edema (% inhibition at 100 mg/kg) | 56.3% | [6] |
| Diarylpentanoid derivative (88) | NO suppression in RAW264.7 cells | 4.9 | [7] |
| Diarylpentanoid derivative (97) | NO suppression in RAW264.7 cells | 9.6 | [7] |
| Curcumin (Standard) | NO suppression in RAW264.7 cells | 14.7 | [7] |
Structure-Activity Relationship (SAR) Insights
-
Antimicrobial Activity: The presence and position of halogen atoms on the benzoic acid ring significantly influence antimicrobial activity. Increased lipophilicity due to halogenation can enhance cell membrane penetration. For instance, derivatives of 2-chlorobenzoic acid have shown notable antibacterial activity, particularly against Gram-negative bacteria.[1] The nature of the substituent at other positions further modulates this activity.
-
Anti-inflammatory Activity: For anti-inflammatory action, the substitution pattern on the aromatic ring is critical for interaction with the active sites of enzymes like COX. Hydrophilic and hydrophobic substituents on the phenyl ring are necessary for binding to polar and non-polar amino acid residues within the enzyme's active site.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: Proposed inhibition of the NF-κB signaling pathway by benzoic acid derivatives.
Cyclooxygenase (COX) Pathway
NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.
Caption: Inhibition of the COX pathway by benzoic acid derivatives.
General Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
1. Preparation of Test Compounds:
-
Dissolve the benzoic acid derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
2. Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of COX-1 and COX-2 enzymes, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid (substrate).
-
Dissolve the test compounds (benzoic acid derivatives) in a suitable solvent (e.g., DMSO) to prepare stock solutions of various concentrations.
2. Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the rate of oxidation of the chromogenic substrate by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
While this guide provides a comparative framework based on existing data for related compounds, dedicated experimental evaluation of this compound is essential to definitively determine its biological activity profile. The provided data on other halogenated benzoic acids suggest that it is a promising candidate for further investigation as both an antimicrobial and anti-inflammatory agent. Future studies should focus on in vitro screening of this compound against a panel of clinically relevant microbial strains and key inflammatory enzymes, followed by in vivo efficacy and toxicity studies. Such research will be crucial in unlocking the therapeutic potential of this and other novel benzoic acid derivatives.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Benchmarking the Efficiency of 2-Chloro-3,4-difluorobenzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Building Block
In the landscape of modern pharmaceutical and agrochemical synthesis, halogenated benzoic acids serve as critical building blocks for the construction of complex molecular architectures. Among these, 2-Chloro-3,4-difluorobenzoic acid is a versatile intermediate utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in the development of quinolone-based antibacterial agents. Its specific substitution pattern of chlorine and fluorine atoms significantly influences its reactivity and the properties of the resulting molecules. This guide provides an objective comparison of the efficiency of this compound in key synthetic transformations, supported by experimental data, to aid researchers in selecting the optimal reagents for their synthetic strategies.
Comparative Analysis of Synthetic Efficiency
The efficiency of a building block in a synthetic route is a multifaceted consideration, encompassing reaction yields, reaction times, and the overall complexity of the process. While direct head-to-head comparative studies for every application of this compound are not always available in the public domain, we can draw valuable insights from the synthesis of structurally related compounds that are key intermediates for therapeutic agents.
One of the most important applications of chloro-difluoro-substituted benzoic acids is in the synthesis of quinolone-3-carboxylic acids, the core of many potent antibiotics. The following table provides a comparative summary of a documented multi-step synthesis of a key quinolone intermediate, starting from a structural isomer of our target compound, 2,4-difluoro-3-chlorobenzoic acid. This serves as a benchmark for what can be expected in similar synthetic sequences.
Table 1: Multi-Step Synthesis of a Quinolone Intermediate using a Halogenated Benzoic Acid Precursor
| Step | Reaction | Reagents | Product | Yield (%) |
| 1 | Nitration | Concentrated HNO₃ | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | 94 |
| 2 | Esterification | Not specified | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 86 |
| 3 | Reduction | Pd/C, H₂ | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 97 |
| 4 | Diazotization & Hydrolysis | H₃PO₂/H₂O | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 90 |
| Overall | Final Intermediate | ~70 |
This documented pathway highlights the high yields achievable in the transformation of a chloro-difluorobenzoic acid derivative into a more complex intermediate. An alternative synthetic route mentioned in the same study, which avoids nitration, was reported to have a significantly lower overall yield of only 51%, underscoring the efficiency of the nitration-based pathway.
While specific comparative data for this compound in an identical sequence is not available, its structural similarity suggests it would perform comparably in these well-established synthetic transformations. The electronic effects of the fluorine and chlorine substituents are crucial in directing the regioselectivity of reactions like nitration and influencing the reactivity of the carboxylic acid group in subsequent amidation or esterification steps.
Experimental Protocols: A Practical Guide
To provide a practical context for the application of this compound, a detailed experimental protocol for a key synthetic transformation – amidation – is provided below. Amide bond formation is a fundamental reaction in the synthesis of a vast number of pharmaceutical compounds.
Key Experiment: Synthesis of an N-Aryl Benzamide Derivative
This protocol outlines the synthesis of an N-aryl amide from this compound, a common step in the elaboration of this building block into a more advanced intermediate.
Reaction: Amidation of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N-aryl-2-chloro-3,4-difluorobenzamide.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic process and the logical flow of the experimental work, the following diagrams are provided.
Caption: Experimental workflow for the amidation of this compound.
Caption: Logical relationship of factors influencing synthetic efficiency.
A Comparative Guide to the Cross-Validation of Analytical Results for 2-Chloro-3,4-difluorobenzoic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Chloro-3,4-difluorobenzoic acid. The information presented is based on established analytical methodologies for halogenated aromatic acids and serves as a robust framework for method selection, validation, and cross-validation in research and drug development settings.
Overview of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] Coupled with a UV detector, it offers a robust and straightforward method for the quantification of aromatic compounds containing a chromophore, such as this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is highly sensitive and specific, making it an excellent choice for the analysis of volatile and semi-volatile compounds.[1] For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.5 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | 1.5 - 15.0 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Sample Preparation | Simple dissolution and filtration | Extraction and derivatization |
| Analysis Time per Sample | 15 - 25 minutes | 30 - 50 minutes |
| Selectivity | Good | Excellent (with MS detection) |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are adapted from validated procedures for the analysis of similar halogenated benzoic acids.
3.1. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase, sonicate to ensure complete dissolution, and dilute to a suitable concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Sample Preparation (with Derivatization):
-
Extraction: For complex matrices, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte.
-
Derivatization: Evaporate the solvent from the extracted sample. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Cross-Validation Workflow and Data Comparison
Cross-validation of the HPLC-UV and GC-MS methods is essential to ensure the reliability and consistency of the analytical results. The following diagrams illustrate the cross-validation workflow and a logical comparison of the two techniques.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Caption: Logical comparison of HPLC-UV and GC-MS for the analysis.
References
comparative cost analysis of different synthetic methods for 2-Chloro-3,4-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthetic routes for 2-Chloro-3,4-difluorobenzoic acid, offering a comparative analysis of their economic and experimental viability.
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency and cost-effectiveness of its production are critical for the overall economic viability of the final products. This guide provides a comparative analysis of several synthetic methods for this compound, focusing on a cost analysis of the starting materials and reagents, detailed experimental protocols, and a visual representation of the synthetic pathways.
Executive Summary
This analysis covers three primary synthetic routes starting from:
-
1,2-Difluorobenzene: A multi-step synthesis involving chlorination, Friedel-Crafts acylation, and subsequent oxidation.
-
2-Chloro-4-fluoroaniline: A pathway utilizing a Meerwein arylation reaction followed by hydrolysis.
-
2-Chloro-4-aminobromobenzene: A route proceeding through diazotization, followed by either Grignard reaction or cyanation and subsequent hydrolysis.
The cost analysis reveals that while some routes may offer higher yields in specific steps, the overall cost is significantly influenced by the price of the starting materials and the number of synthetic steps involved. The choice of the most suitable method will depend on the specific requirements of the research or manufacturing setting, including available equipment, scale of production, and cost considerations.
Comparative Cost Analysis
The following table summarizes the estimated costs of the starting materials and key reagents for each synthetic route. Prices have been standardized to USD per mole based on available bulk and laboratory-grade chemical pricing. It is important to note that these prices are estimates and can vary based on supplier, purity, and market fluctuations.
| Chemical | Molecular Weight ( g/mol ) | Estimated Price (USD/mole) | Synthetic Route(s) |
| 1,2-Difluorobenzene | 114.09 | 50 - 150 | 1 |
| Acetyl Chloride | 78.50 | 10 - 30 | 1 |
| Aluminum Chloride | 133.34 | 5 - 15 | 1 |
| Sodium Hypochlorite | 74.44 | 1 - 5 | 1 |
| 2-Chloro-4-fluoroaniline | 145.56 | 100 - 250 | 2 |
| tert-Butyl Nitrite | 103.12 | 50 - 150 | 2 |
| 1,1-Dichloroethylene | 96.94 | 10 - 40 | 2 |
| Anhydrous Cupric Chloride | 134.45 | 20 - 60 | 2 |
| 2-Chloro-4-aminobromobenzene | 206.47 | 150 - 300 | 3 |
| Sodium Nitrite | 69.00 | 2 - 10 | 3 |
| Sodium Tetrafluoroborate | 109.79 | 15 - 45 | 3 |
| Magnesium | 24.31 | 5 - 15 | 3 (Grignard) |
| Carbon Dioxide (solid) | 44.01 | 1 - 5 | 3 (Grignard) |
| Cuprous Cyanide | 89.56 | 30 - 90 | 3 (Cyanation) |
Note: Prices are indicative and subject to change. Bulk industrial pricing may be significantly lower.
Synthetic Methodologies and Experimental Protocols
Method 1: Synthesis from 1,2-Difluorobenzene
This three-step synthesis begins with the chlorination of 1,2-difluorobenzene to yield 1-chloro-3,4-difluorobenzene. This intermediate then undergoes a Friedel-Crafts acylation with acetyl chloride, followed by oxidation of the resulting acetophenone to the desired carboxylic acid.
Synthesis from 1,2-Difluorobenzene
Experimental Protocol:
-
Chlorination of 1,2-Difluorobenzene: To a stirred solution of 1,2-difluorobenzene in a suitable solvent, add a catalytic amount of iron(III) chloride. Bubble chlorine gas through the mixture at a controlled rate while maintaining the reaction temperature. Monitor the reaction progress by GC-MS. Upon completion, quench the reaction, wash the organic layer, and purify the product by distillation.
-
Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride in a chlorinated solvent, add acetyl chloride dropwise at low temperature. Then, add 1-chloro-3,4-difluorobenzene and allow the reaction to proceed at room temperature. After the reaction is complete, pour the mixture onto ice and extract the product. Purify the resulting acetophenone by distillation or crystallization.
-
Oxidation: Dissolve the 2-chloro-4,5-difluoroacetophenone in a suitable solvent and add a solution of sodium hypochlorite. Heat the mixture and monitor the reaction by TLC. After completion, cool the reaction, acidify, and collect the precipitated this compound by filtration.
Method 2: Synthesis from 2-Chloro-4-fluoroaniline via Meerwein Arylation
This method involves the diazotization of 2-chloro-4-fluoroaniline followed by a copper-catalyzed Meerwein arylation with 1,1-dichloroethylene to form an intermediate which is then hydrolyzed to the final product.
Synthesis via Meerwein Arylation
Experimental Protocol:
-
Meerwein Arylation: To a solution of 2-chloro-4-fluoroaniline and a catalytic amount of anhydrous cupric chloride in a suitable solvent, add tert-butyl nitrite at a low temperature. Then, add 1,1-dichloroethylene and allow the reaction to stir at room temperature. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate.
-
Hydrolysis: Treat the crude intermediate with an acidic solution and heat to reflux. Monitor the hydrolysis by TLC. Upon completion, cool the reaction mixture and extract the product. Purify the this compound by recrystallization.
Method 3: Synthesis from 2-Chloro-4-aminobromobenzene
This route offers two pathways after the initial diazotization of 2-chloro-4-aminobromobenzene to form 2-chloro-4-fluorobromobenzene.
Pathway 3a: Grignard Reaction
Synthesis via Grignard Reaction
Experimental Protocol:
-
Diazotization: Dissolve 2-chloro-4-aminobromobenzene in an aqueous solution of tetrafluoroboric acid. Cool the solution and add a solution of sodium nitrite dropwise. Filter the resulting diazonium salt and dry it carefully.
-
Fluorination (Balz-Schiemann Reaction): Gently heat the dry diazonium salt until nitrogen evolution ceases. Purify the resulting 2-chloro-4-fluorobromobenzene by distillation.
-
Grignard Reaction and Carboxylation: React 2-chloro-4-fluorobromobenzene with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent. Pour the Grignard solution over crushed dry ice. After the dry ice has sublimated, add a dilute acid to quench the reaction and precipitate the carboxylic acid. Filter and purify the product.
Pathway 3b: Cyanation and Hydrolysis
Synthesis via Cyanation
Experimental Protocol:
-
Diazotization and Fluorination: Follow steps 1 and 2 as described in Pathway 3a.
-
Cyanation: Heat 2-chloro-4-fluorobromobenzene with cuprous cyanide in a high-boiling polar solvent such as DMF or NMP. Monitor the reaction by TLC. After completion, pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product.
-
Hydrolysis: Hydrolyze the resulting 2-chloro-4-fluorobenzonitrile to the carboxylic acid using either acidic or basic conditions, followed by acidification. Purify the product by recrystallization.
Conclusion
The selection of an optimal synthetic route for this compound depends on a balance of factors including the cost and availability of starting materials, the number of synthetic steps, overall yield, and the required purity of the final product.
-
Method 1 (from 1,2-Difluorobenzene) is a classical approach that may be suitable for large-scale production if the starting material is readily available at a competitive price. The reagents used are common and relatively inexpensive.
-
Method 2 (from 2-Chloro-4-fluoroaniline) offers a more direct route, potentially reducing the number of steps. However, the cost of the aniline starting material and the use of tert-butyl nitrite may be higher.
-
Method 3 (from 2-Chloro-4-aminobromobenzene) provides two alternative end-games. The Grignard route is a well-established method for introducing a carboxylic acid group, while the cyanation route offers an alternative that avoids the use of highly reactive organometallic intermediates. The cost of the brominated starting material is a key consideration for this pathway.
For researchers and drug development professionals, a thorough evaluation of these factors, in conjunction with in-house expertise and available resources, will be crucial in selecting the most appropriate synthetic strategy. Further process optimization and a detailed cost analysis based on bulk chemical pricing would be necessary for industrial-scale production.
Confirming the Purity of 2-Chloro-3,4-difluorobenzoic Acid: A Comparative Guide to Titration and Chromatographic Methods
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter governed by stringent quality control standards. 2-Chloro-3,4-difluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the safety, efficacy, and reproducibility of the final drug product. This guide provides a comprehensive comparison of the traditional acid-base titration method with modern chromatographic techniques for the purity assessment of this compound.
Objective Purity Analysis: Titration vs. Chromatography
The choice of an analytical method for purity determination depends on various factors, including the required accuracy, specificity, and the nature of potential impurities. While acid-base titration is a classic, cost-effective method for quantifying the bulk acidic content, it is non-specific and cannot distinguish between the target analyte and other acidic impurities.[1] In contrast, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high specificity and are capable of separating, identifying, and quantifying individual impurities.[2]
This guide will delve into the experimental protocols for these techniques and present a comparative analysis of their performance based on experimental data for structurally similar compounds.
Experimental Protocols
Purity Determination by Acid-Base Titration
This method quantifies the purity of this compound by neutralizing it with a standardized strong base.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95%, neutralized)
-
Deionized water
-
Phenolphthalein indicator solution (0.5% in 50% ethanol)[1]
-
Analytical balance
-
50 mL Burette
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.4-0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.[1][2]
-
Dissolution: Add 25 mL of neutralized ethanol to dissolve the sample. Gentle warming may be applied if necessary to ensure complete dissolution. Subsequently, add 25 mL of deionized water.[1]
-
Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the flask. The solution should be colorless at this stage.[1][2]
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution, ensuring the tip is free of air bubbles. Record the initial volume. Titrate the sample solution with the NaOH solution while continuously stirring.
-
Endpoint Determination: The endpoint is reached when the first persistent faint pink color appears and remains for at least 30 seconds.[1][2] Record the final volume of the NaOH solution.
-
Blank Titration: A blank titration should be performed using the same quantities of solvents and indicator but without the sample to account for any inherent acidity in the reagents.[1][2]
-
Calculation of Purity: The purity of this compound is calculated using the following formula:
Purity (%) = [((V_sample - V_blank) * M_NaOH * MW) / (W_sample)] * 100
Where:
-
V_sample = Volume of NaOH solution used for the sample (L)
-
V_blank = Volume of NaOH solution used for the blank (L)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (192.55 g/mol )
-
W_sample = Weight of the sample (g)
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for separating and quantifying impurities.
Principle:
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified by a suitable detector (e.g., UV-Vis).
Illustrative HPLC Conditions for a Related Compound (2-Fluorobenzoic Acid):
While specific conditions for this compound would need to be developed and validated, the following provides a typical starting point based on methods for similar aromatic carboxylic acids.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).
Purity Calculation:
Purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks and multiplied by 100. For higher accuracy, a reference standard of known purity is used for quantification.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of titration versus HPLC for the purity determination of a closely related compound, 2-Fluorobenzoic acid, which serves as a strong proxy for the expected performance with this compound.
| Analytical Method | Principle | Information Obtained | Advantages | Limitations |
| Acid-Base Titration | Neutralization reaction between the acidic analyte and a standardized basic titrant. | Quantitative purity based on the total acidity of the sample. | Cost-effective, rapid, and provides high precision for bulk assay.[1][2] | Non-specific; it cannot distinguish between the target acid and other acidic impurities.[1] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (% area), detection, and quantification of volatile and non-volatile impurities.[1] | High resolution, sensitivity, and specificity for impurity profiling.[1] | Requires a reference standard for absolute quantification and is more expensive in terms of instrumentation and solvents.[1] |
Quantitative Purity Comparison (Example Data for 2-Fluorobenzoic Acid)
| Analytical Method | Purity (%) |
| Assay by Titration | 99.8% |
| Assay by HPLC | 99.7% |
This data is illustrative and based on a comparative guide for 2-Fluorobenzoic acid.[1]
Visualizing the Experimental Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the titration method and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the purity determination of this compound by acid-base titration.
Caption: Logical comparison of titration and chromatographic methods for purity analysis.
Conclusion
For the routine quality control of this compound where the impurity profile is well-characterized and known to be free of other acidic components, acid-base titration is a rapid, cost-effective, and reliable method for determining bulk purity.[2] However, for comprehensive purity analysis, especially during process development, validation, and for regulatory submissions, more specific methods are required. Chromatographic techniques like HPLC are indispensable for the identification and quantification of individual impurities, providing a more complete picture of the compound's purity and ensuring it meets the stringent requirements of the pharmaceutical industry. The choice of method should therefore be guided by the specific analytical needs and the stage of drug development.
References
A Comparative Analysis of 2-Chloro-3,4-difluorobenzoic Acid and Other Halogenated Benzoic Acids for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical moieties is a critical decision. Halogenated benzoic acids represent a versatile class of compounds with a wide range of applications, particularly as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their biological activity and physicochemical properties can be finely tuned by the nature and position of the halogen substituents on the benzene ring. This guide provides a comparative overview of 2-Chloro-3,4-difluorobenzoic acid alongside other selected halogenated benzoic acids, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The acidity (pKa) and lipophilicity (LogP) of a molecule are fundamental physicochemical properties that significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The electronic effects of halogen substituents play a crucial role in determining these properties. Electron-withdrawing halogens generally increase the acidity of the benzoic acid (lower pKa) by stabilizing the carboxylate anion. Lipophilicity is also influenced by the type and number of halogen atoms.
For instance, 2,4-dichlorobenzoic acid has a predicted pKa of approximately 2.68, indicating its acidic nature.[1] Its LogP is around 2.692, suggesting a moderate degree of lipophilicity.[2] In comparison, 3,4-difluorobenzoic acid has a predicted pKa of 3.80 and is slightly soluble in cold water.[3] The predicted pKa for this compound is approximately 2.48.[4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) | Melting Point (°C) |
| This compound | C₇H₃ClF₂O₂ | 192.55 | 2.48[4] | 2.3 | 120-122 |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 2.68[1] | 2.692[2] | 164 |
| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 3.80[3] | 1.8 | 120-122[3] |
| 2-Chloro-4-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | ~2.9 | 2.3[5] | 181-183 |
Biological Activity: A Focus on Anticancer and Antimicrobial Potential
Halogenated benzoic acids and their derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The nature and position of the halogen substituents can significantly impact the potency and selectivity of these compounds.
Anticancer Activity
Several studies have highlighted the potential of halogenated benzoic acid derivatives as anticancer agents. For example, certain derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for assessing anticancer activity.
One of the identified mechanisms for the anticancer activity of some benzoic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][9] This pathway is crucial for the synthesis of DNA and RNA, and its inhibition can effectively halt the proliferation of rapidly dividing cancer cells.[10]
Antimicrobial Activity
The antimicrobial potential of halogenated benzoic acids has also been a subject of investigation. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Studies have shown that the type and position of halogen atoms influence the antibacterial activity. While a comprehensive comparative study including this compound is limited, research on other halogenated benzoic acids has provided insights into their structure-activity relationships. For example, a study on various benzoic acid derivatives against Escherichia coli demonstrated that the substitution pattern significantly affects the MIC values.[11] Other research has explored the antimicrobial and antibiofilm activities of halogenated phenylboronic acids, which share structural similarities.[12]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for determining key physicochemical and biological parameters.
Determination of pKa (Spectrophotometric Method)
The acid dissociation constant (pKa) can be accurately determined using UV-Vis spectrophotometry by measuring the absorbance of the compound at different pH values.
Principle: The acidic and basic forms of the benzoic acid will have different UV-Vis absorbance spectra. By measuring the absorbance at a wavelength where the two forms have distinct absorbances across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.
-
Preparation of Stock Solution: Prepare a stock solution of the halogenated benzoic acid in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample.
-
Data Analysis: Plot the absorbance at a selected wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.
Determination of LogP (HPLC Method)
The octanol-water partition coefficient (LogP) can be determined efficiently using reversed-phase high-performance liquid chromatography (RP-HPLC).
Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is related to its lipophilicity. By correlating the retention time of the test compound with those of a series of standards with known LogP values, the LogP of the test compound can be determined.
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Preparation of Standard Solutions: Prepare solutions of a series of standard compounds with a range of known LogP values.
-
Preparation of Sample Solution: Prepare a solution of the halogenated benzoic acid.
-
HPLC Analysis: Inject the standard solutions and the sample solution onto the RP-HPLC system and record the retention times.
-
Data Analysis: Plot the logarithm of the retention factor (k') of the standards against their known LogP values to generate a calibration curve. The LogP of the test compound can then be calculated from its retention factor using the calibration curve.
Determination of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated benzoic acid and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Determination of Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the halogenated benzoic acid in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Molecular Interactions and Experimental Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Inhibition of Dihydroorotate Dehydrogenase in the de Novo Pyrimidine Biosynthesis Pathway.
Caption: Workflow for Determining Anticancer Activity using the MTT Assay.
References
- 1. 2,4-Dichlorobenzoic acid CAS#: 50-84-0 [m.chemicalbook.com]
- 2. Benzoic acid, 2,4-dichloro- (CAS 50-84-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chembk.com [chembk.com]
- 4. This compound [myskinrecipes.com]
- 5. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 8. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-3,4-difluorobenzoic Acid: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Chloro-3,4-difluorobenzoic acid (CAS No. 150444-93-2). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This document complements, but does not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
I. Hazard and Safety Information
Based on available safety data for this compound and structurally similar halogenated aromatic carboxylic acids, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₇H₃ClF₂O₂ | [4] |
| Molecular Weight | 192.55 g/mol | [4] |
| CAS Number | 150444-93-2 | [4] |
| Hazard Statements | H302, H315, H319 | [4] |
| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 | [4] |
II. Detailed Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment.[3] Halogenated organic waste must be segregated from non-halogenated waste streams.[3][5]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.[6]
-
Body Protection: Wear a lab coat or other protective clothing.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Step 2: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic solids.[3][5] The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[3]
-
Segregation: Do not mix this compound waste with non-halogenated chemical waste, acidic or alkaline waste streams, or other incompatible materials.[3][8]
Step 3: Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert personnel nearby.[1]
-
Control and Contain: For small spills, use an inert absorbent material to contain the substance. Avoid generating dust.[1]
-
Cleanup: Carefully sweep or scoop the spilled material and absorbent into the designated halogenated hazardous waste container.[1][2]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.[3]
Step 4: Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area away from incompatible materials.[7][8]
-
Institutional Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[3] Do not dispose of this chemical down the drain or in regular trash.[6][7]
III. Visualized Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - CAS:150444-93-2 - Abovchem [abovchem.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. aplng.com.au [aplng.com.au]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
